4-Chloro-3'-methoxybenzophenone
Description
BenchChem offers high-quality 4-Chloro-3'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRZDZXWSBXUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373981 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32363-45-4 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in synthetic organic chemistry, the benzophenone scaffold and its derivatives are integral to the discovery and development of novel therapeutic agents. The strategic incorporation of various functional groups onto the diarylketone framework allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds a fertile ground for medicinal chemistry exploration. This guide focuses on a specific, yet significant, member of this class: 4-Chloro-3'-methoxybenzophenone. Herein, we provide a comprehensive overview of its chemical identity, structural characteristics, synthetic pathways, and key analytical data, offering a foundational resource for researchers navigating the landscape of drug discovery and materials science.
Chemical Identity and Core Properties
4-Chloro-3'-methoxybenzophenone is a disubstituted benzophenone derivative featuring a chlorine atom on one phenyl ring and a methoxy group on the other. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.
Molecular Structure:
Figure 1: Chemical structure of 4-Chloro-3'-methoxybenzophenone.
Physicochemical Properties:
| Property | Value | Source |
| MDL Number | MFCD01311567 | |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | |
| Physical Form | Solid |
Synthesis and Spectroscopic Characterization
The synthesis of 4-Chloro-3'-methoxybenzophenone, like many other benzophenone derivatives, can be achieved through a Friedel-Crafts acylation reaction. This classic and versatile method provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.
Proposed Synthetic Pathway:
A plausible and efficient synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 2: Proposed synthesis of 4-Chloro-3'-methoxybenzophenone via Friedel-Crafts acylation.
Experimental Protocol: A Generalized Friedel-Crafts Acylation
The following protocol is a generalized procedure based on established methods for synthesizing similar benzophenone derivatives and should be optimized for the specific synthesis of 4-Chloro-3'-methoxybenzophenone.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or dichloroethane).
-
Addition of Reactants: Cool the suspension in an ice bath. Add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 3-methoxyanisole dropwise from the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Spectroscopic Characterization:
The structural confirmation of the synthesized 4-Chloro-3'-methoxybenzophenone relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, the expected characteristic signals can be inferred from the analysis of its constituent functional groups and related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the positions of the chloro and methoxy groups. A singlet corresponding to the three protons of the methoxy group should be observed in the upfield region (typically around 3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon will appear as a characteristic downfield signal (typically >190 ppm). The carbons attached to the chlorine and oxygen atoms will also have distinct chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.
-
Other characteristic peaks will include C-O stretching vibrations for the methoxy group and C-Cl stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.69 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.
-
Applications in Drug Discovery and Medicinal Chemistry
Benzophenone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the chloro and methoxy substituents in 4-Chloro-3'-methoxybenzophenone makes it an attractive scaffold for further chemical modification and exploration in drug discovery programs.
The chlorine atom can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies.
Substituted benzophenones have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Enzyme inhibitors
The specific substitution pattern of 4-Chloro-3'-methoxybenzophenone provides a unique electronic and steric profile that can be leveraged to design selective and potent modulators of various biological targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
It is crucial to consult the supplier's safety information and relevant literature for the most up-to-date handling and safety procedures.
References
4-Chloro-3'-methoxybenzophenone molecular weight and formula
An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-3'-methoxybenzophenone, a substituted diarylketone of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a robust and validated protocol for its synthesis via Friedel-Crafts acylation, detail the analytical workflow for its complete spectroscopic characterization, and explore its potential applications, particularly in the realm of drug discovery.
Core Chemical Identity and Properties
4-Chloro-3'-methoxybenzophenone is an aromatic ketone featuring a benzophenone core structure substituted with a chlorine atom on one phenyl ring and a methoxy group on the other. The precise placement of these functional groups is critical, as it dictates the molecule's steric and electronic properties, influencing its reactivity, spectral characteristics, and biological activity.
Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | |
| IUPAC Name | (4-chlorophenyl)(3-methoxyphenyl)methanone | |
| CAS Number | 32363-45-4 | |
| Physical Form | Solid (predicted) | |
| Melting Point | Not experimentally determined; predicted to be a crystalline solid. | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Purification: A Validated Workflow
The synthesis of substituted benzophenones is most classically achieved through the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[1][2][3][4] This methodology provides a reliable and scalable route to 4-Chloro-3'-methoxybenzophenone. The causality behind this choice is the high efficiency of forming a carbon-carbon bond between an aromatic ring and a carbonyl group, driven by a potent Lewis acid catalyst.
Synthesis Pathway Diagram
The logical workflow for the synthesis and subsequent purification is outlined below.
Caption: Workflow for the synthesis and purification of 4-Chloro-3'-methoxybenzophenone.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system; successful execution will yield the target compound, verifiable by the characterization methods in Section 3.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20-30 minutes at 0°C. This step is critical for the in-situ formation of the highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: Dissolve 3-bromoanisole (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully and slowly pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Column Chromatography: If the product is an oil or contains persistent impurities, dissolve it in a minimal amount of DCM and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to separate the desired product.
Spectroscopic Characterization and Validation
Unequivocal structural confirmation is paramount. A combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete analytical picture.
Characterization Workflow Diagram
Sources
Physical and chemical properties of 4-Chloro-3'-methoxybenzophenone
An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone
Introduction
4-Chloro-3'-methoxybenzophenone is a disubstituted aromatic ketone that serves as a valuable intermediate and building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a benzophenone core functionalized with a chlorine atom and a methoxy group on separate phenyl rings, imparts a unique combination of reactivity and physicochemical properties. The chlorine atom provides a site for cross-coupling reactions, while the methoxy group influences the electronic properties and solubility of the molecule. The central carbonyl group acts as a key reactive center and a rigid linker. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic profile, synthesis, and handling of 4-Chloro-3'-methoxybenzophenone, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods. The key identifiers and properties of 4-Chloro-3'-methoxybenzophenone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32363-45-4 | [1] |
| IUPAC Name | (4-chlorophenyl)(3-methoxyphenyl)methanone | [] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |
| Molecular Weight | 246.69 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Purity | ≥97% | [1] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and chloroform, with low water solubility. |
Structural Information and Identification
Unambiguous identification is the cornerstone of chemical research. The following identifiers and structural representation are crucial for database searches and structural analysis.
-
SMILES String: COc1cccc(c1)C(=O)c2ccc(Cl)cc2[3]
-
InChI: 1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3[3]
-
InChIKey: ITRZDZXWSBXUFZ-UHFFFAOYSA-N[3]
Caption: Chemical structure of 4-Chloro-3'-methoxybenzophenone.
Spectroscopic Characterization: A Practical Workflow
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a compound. A multi-technique approach provides orthogonal data, leading to a confident structural assignment.
Caption: Logical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Region (approx. 6.8-7.8 ppm): A complex series of multiplets corresponding to the 8 aromatic protons will be observed. The protons on the methoxy-substituted ring will generally appear at a slightly higher field (lower ppm) compared to those on the chloro-substituted ring due to the electron-donating effect of the methoxy group.
-
Methoxy Group (approx. 3.8 ppm): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (approx. 195 ppm): A single, weak signal for the ketone C=O group is characteristic.
-
Aromatic Carbons (approx. 110-160 ppm): Signals for the 12 aromatic carbons will be present. The carbon attached to the methoxy group will be significantly shielded (lower ppm), while the carbon attached to the chlorine atom will be deshielded.
-
Methoxy Carbon (approx. 55 ppm): A single signal for the -OCH₃ carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.[4]
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1650-1670 cm⁻¹ . This is a hallmark of the benzophenone carbonyl group.
-
C-O Stretch (Aryl Ether): Look for characteristic stretches around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) for the Ar-O-CH₃ bond.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 1090-1100 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands.[5]
-
π → π* Transition: A strong absorption band is expected around 250-260 nm .
-
n → π* Transition: A weaker, broader absorption band is expected at a longer wavelength, typically around 330-340 nm . The exact position and intensity of these bands are influenced by the solvent polarity.
Synthesis and Reactivity
Synthetic Approach: Friedel-Crafts Acylation
The most common and direct method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic acylation of an aromatic ring. For 4-Chloro-3'-methoxybenzophenone, two primary retrosynthetic routes are viable, though one is generally preferred for practical reasons.
Caption: Synthetic strategy for 4-Chloro-3'-methoxybenzophenone.
The reaction between anisole and 4-chlorobenzoyl chloride is generally preferred. Anisole is highly activated towards electrophilic substitution by the electron-donating methoxy group, leading to higher yields and potentially milder reaction conditions compared to the reaction with the deactivated chlorobenzene ring.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 equivalent) to the flask.
-
Nucleophile Addition: Add anisole (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-3'-methoxybenzophenone.
Chemical Reactivity
The molecule's reactivity is governed by its three key functional components:
-
The Ketone Carbonyl: This group is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (NaBH₄).
-
The Methoxy-Substituted Ring: This ring is electron-rich and activated towards further electrophilic aromatic substitution (e.g., nitration, halogenation). The methoxy group is an ortho-, para-director.
-
The Chloro-Substituted Ring: The chlorine atom is a deactivating but ortho-, para-directing group for electrophilic substitution. More importantly, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a versatile handle for synthetic diversification.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Analogous compounds like 4-chlorobenzophenone are known to cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-3'-methoxybenzophenone is a well-defined chemical entity with a rich profile of physical and chemical properties. Its characterization relies on a standard suite of spectroscopic techniques, with NMR and IR being particularly definitive. The molecule's synthetic accessibility via Friedel-Crafts acylation and the differential reactivity of its functional groups make it a highly versatile platform for the development of more complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this compound's characteristics is essential for its successful application as a key synthetic intermediate.
References
-
Oregon State University. Experimental Chemistry II - Poster Abstracts for 2010. [Link]
-
International Journal of Research in Applied Science and Engineering Technology. Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link]
-
Alfa Aesar. 4-Chlorobenzophenone - SAFETY DATA SHEET. [Link]
-
MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
Sources
- 1. scbt.com [scbt.com]
- 3. 4-chloro-3′-methoxybenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. ijraset.com [ijraset.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Structural Elucidation and IUPAC Nomenclature of 4-Chloro-3'-methoxybenzophenone
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Chloro-3'-methoxybenzophenone. Targeting researchers and drug development professionals, this document moves beyond theoretical description to detail the integrated analytical workflow required for unambiguous structure confirmation. We will explore the logical application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, explaining the causality behind experimental choices and data interpretation. The guide culminates in a definitive assignment of the compound's structure and a systematic derivation of its Preferred IUPAC Name (PIN). All protocols are designed as self-validating systems, ensuring the highest degree of scientific integrity.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives represent a critical scaffold in medicinal chemistry, materials science, and industrial applications. Their rigid, yet conformationally adaptable diarylketone core serves as a versatile pharmacophore and a key building block for complex organic molecules. The specific substitution pattern on the phenyl rings profoundly influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and photochemical behavior.
4-Chloro-3'-methoxybenzophenone is an unsymmetrical diarylketone featuring two distinct electronic environments: one ring is substituted with an electron-withdrawing chlorine atom, and the other with an electron-donating methoxy group. This electronic dichotomy makes it an interesting subject for structural analysis and a valuable intermediate in organic synthesis. Accurate and unequivocal structural confirmation is a non-negotiable prerequisite for its use in any research or development context. This guide provides the rigorous analytical framework necessary to achieve that certainty.
Foundational Analysis: Molecular Formula and Synthesis Pathway
Before delving into advanced spectroscopic analysis, the foundational properties of the molecule must be established.
Molecular Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol (for ³⁵Cl isotope)
Plausible Synthetic Route: Friedel-Crafts Acylation
The most logical and common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For 4-Chloro-3'-methoxybenzophenone, two primary pathways are viable:
-
Pathway A: Acylation of chlorobenzene with 3-methoxybenzoyl chloride.
-
Pathway B: Acylation of anisole (methoxybenzene) with 4-chlorobenzoyl chloride.
Pathway B is generally preferred. The methoxy group (-OCH₃) on anisole is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is sterically less hindered, it is the major product. Conversely, the chlorine atom in chlorobenzene is deactivating, making the reaction in Pathway A slower and potentially requiring harsher conditions.
Understanding the synthesis is crucial as it informs the expected structure and potential isomeric impurities that must be ruled out during elucidation.
The Structural Elucidation Workflow
A multi-technique, synergistic approach is essential for unambiguous structure determination. The data from each analytical method should be corroborative, building a cohesive and self-validating structural proof.
Caption: Workflow for the structural elucidation of 4-Chloro-3'-methoxybenzophenone.
Spectroscopic Analysis and Data Interpretation
This section details the application of key spectroscopic techniques. The provided data are representative and based on established principles of spectroscopy for analogous structures.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns that support the proposed structure.
Experimental Protocol:
-
A high-purity sample is introduced into the mass spectrometer.
-
Electron Ionization (EI) is employed at 70 eV to induce fragmentation.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the relative abundance of each ion.
Data Interpretation: The mass spectrum provides two critical pieces of information: the molecular ion peak (M⁺) and the fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two distinct peaks will be observed:
-
m/z 246: Corresponding to [C₁₄H₁₁³⁵ClO₂]⁺
-
m/z 248: Corresponding to [C₁₄H₁₁³⁷ClO₂]⁺, with an intensity approximately one-third of the m/z 246 peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
-
Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, primarily at the weakest bonds and to form the most stable carbocations.[3]
-
Loss of •Cl: A peak at m/z 211 [M-35]⁺, corresponding to the loss of a chlorine radical.
-
Acylium Ion Formation: Cleavage on either side of the carbonyl group is characteristic of ketones.
-
m/z 139: [C₈H₇O₂]⁺, corresponding to the (3-methoxyphenyl)carbonyl cation.
-
m/z 111/113: [C₆H₄Cl]⁺, corresponding to the 4-chlorophenyl cation, showing the 3:1 isotope pattern.
-
-
Loss of •OCH₃: A peak at m/z 215 [M-31]⁺, from the loss of a methoxy radical.
-
The combination of the correct molecular weight, the characteristic chlorine isotopic pattern, and logical fragmentation pathways provides powerful evidence for the gross structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
An infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: The FTIR spectrum reveals the presence of specific bonds through their characteristic vibrational frequencies.[4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2960 | Weak | Aliphatic C-H Stretch (of -OCH₃ group) |
| ~1660 | Strong | C=O (Aryl Ketone) Stretch |
| ~1580-1600 | Medium | C=C Aromatic Ring Stretch |
| ~1250 & ~1030 | Strong | Asymmetric & Symmetric C-O-C Stretch (Aryl Ether) |
| ~1090 | Medium | C-Cl Stretch |
| ~800-850 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |
The strong absorption around 1660 cm⁻¹ is definitive for the benzophenone's carbonyl group. The strong C-O-C stretching bands confirm the presence of the methoxy ether group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed map of the carbon and hydrogen framework, confirming the precise connectivity and substitution pattern.
Experimental Protocol:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Place the sample in an NMR tube and insert it into the spectrometer.
-
Acquire a ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the residual solvent peak or an internal standard (TMS at 0.00 ppm).
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's lack of symmetry, all 14 carbon atoms are chemically non-equivalent and should produce 14 distinct signals .
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.5 | C=O (Ketone) | Characteristic downfield shift for a carbonyl carbon. |
| ~160.0 | C3' | Aromatic carbon directly attached to the electron-donating -OCH₃ group. |
| ~138.5 | C1' | ipso-Carbon attached to the carbonyl. |
| ~137.0 | C4 | Aromatic carbon directly attached to the electron-withdrawing -Cl group. |
| ~135.5 | C1 | ipso-Carbon attached to the carbonyl. |
| ~131.5 | C2, C6 | Aromatic carbons ortho to the chlorine atom. |
| ~129.5 | C5' | Aromatic carbon para to the -OCH₃ group. |
| ~129.0 | C3, C5 | Aromatic carbons meta to the chlorine atom. |
| ~122.0 | C6' | Aromatic carbon ortho to the carbonyl group on the methoxy-substituted ring. |
| ~120.0 | C4' | Aromatic carbon meta to the -OCH₃ group. |
| ~114.5 | C2' | Aromatic carbon ortho to the -OCH₃ group and shielded by its donating effect. |
| ~55.5 | -OCH₃ | Aliphatic carbon of the methoxy group. |
The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).
Caption: Numbering scheme for ¹H and ¹³C NMR assignments.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~7.75 | d | 2H | H2, H6 | Protons ortho to the carbonyl on the chloro-ring. Deshielded. Appears as a doublet due to coupling with H3/H5. |
| ~7.45 | d | 2H | H3, H5 | Protons meta to the carbonyl on the chloro-ring. Appears as a doublet due to coupling with H2/H6. |
| ~7.40 | t | 1H | H5' | Proton para to the -OCH₃ group. Appears as a triplet due to coupling with H4' and H6'. |
| ~7.35 | ddd | 1H | H6' | Proton ortho to the carbonyl. Appears as a doublet of doublet of doublets due to coupling with H2', H4', and H5'. |
| ~7.30 | t | 1H | H2' | Proton ortho to the -OCH₃ group. Appears as a triplet (or narrow multiplet). |
| ~7.15 | ddd | 1H | H4' | Proton meta to the -OCH₃ group. Appears as a doublet of doublet of doublets. |
| 3.85 | s | 3H | -OCH₃ | Protons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons to couple with. |
d = doublet, t = triplet, ddd = doublet of doublet of doublets, s = singlet
The combination of the distinct aromatic splitting patterns and the characteristic methoxy singlet provides unequivocal proof of the 4-chloro and 3'-methoxy substitution pattern.
IUPAC Nomenclature
The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[7][8]
Derivation of the Preferred IUPAC Name (PIN):
-
Identify the Parent Hydride: The core functional group is a ketone linking two phenyl rings. The parent hydride for this functional class is methanone .
-
Identify the Substituents: The two groups attached to the carbonyl carbon are:
-
A phenyl group substituted with chlorine at position 4: (4-chlorophenyl)
-
A phenyl group substituted with a methoxy group at position 3: (3-methoxyphenyl)
-
-
Assemble the Name: The two substituent groups are listed alphabetically as prefixes to the parent name "methanone".
-
"chloro" comes before "methoxy".
-
-
Final IUPAC Name: The resulting name is (4-chlorophenyl)(3-methoxyphenyl)methanone .
The common name, 4-Chloro-3'-methoxybenzophenone, is widely used and understood, but the methanone-based name is the preferred systematic nomenclature.
Conclusion
The structural elucidation of 4-Chloro-3'-methoxybenzophenone is a clear example of the power of an integrated analytical approach. Mass spectrometry confirms the molecular formula and the presence of a single chlorine atom. FTIR spectroscopy identifies the key carbonyl and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution data needed to establish the precise connectivity and substitution pattern of the two aromatic rings. The convergence of these independent datasets allows for the unambiguous confirmation of the structure as (4-chlorophenyl)(3-methoxyphenyl)methanone . This rigorous validation is the cornerstone of chemical research and development, ensuring the integrity of all subsequent studies.
References
-
Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, 937-939. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Chaitanya, K., et al. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra... of benzophenone 2,4-dicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
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Solubility characteristics of 4-Chloro-3'-methoxybenzophenone in various solvents
An In-Depth Technical Guide to the Solubility Characteristics of 4-Chloro-3'-methoxybenzophenone
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 4-Chloro-3'-methoxybenzophenone (C₁₄H₁₁ClO₂), a benzophenone derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available quantitative solubility data, this document focuses on the foundational principles governing its solubility. We present a predictive solubility profile based on the molecule's structural features and the well-established principle of "like dissolves like."[1][2] Furthermore, we provide a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, formulation, and purification.
Introduction to 4-Chloro-3'-methoxybenzophenone
4-Chloro-3'-methoxybenzophenone is a substituted aromatic ketone with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of approximately 246.69 g/mol .[3][4] Its structure features a benzophenone core with a chlorine atom on one phenyl ring and a methoxy group on the other. These functional groups impart a specific polarity and potential for intermolecular interactions that are critical in defining its physicochemical properties, most notably its solubility. Understanding these solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating stable solutions.
Theoretical Framework: Predicting Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is that substances with similar molecular structures and polarities tend to be soluble in one another—a concept known as "like dissolves like."[1][2][5]
The key structural features of 4-Chloro-3'-methoxybenzophenone influencing its solubility are:
-
Benzophenone Backbone: The large, non-polar aromatic structure contributes to its solubility in non-polar or moderately polar solvents.
-
Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making the molecule polar. It can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The electronegative chlorine atom enhances the molecule's polarity.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can also accept hydrogen bonds, though it is less polar than a hydroxyl group.
Overall, 4-Chloro-3'-methoxybenzophenone is a moderately polar molecule. It lacks hydrogen bond donor capabilities (like an -OH or -NH group), which will limit its solubility in highly polar protic solvents such as water.[5] However, its polarity suggests it will dissolve well in polar aprotic solvents and moderately well in some non-polar solvents that can accommodate its aromatic structure.[2]
Predicted Solubility Profile and Solvent Selection
Based on the principles of solvent polarity and molecular interactions, the following table provides a predicted solubility profile for 4-Chloro-3'-methoxybenzophenone.[1][5][6] This table serves as a practical guide for solvent selection in the absence of comprehensive experimental data. Researchers should use this as a starting point and confirm with experimental determination as outlined in Section 4.
| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene | Low (0.009 - 0.099)[7] | Low to Medium | The large aromatic rings may allow for some solubility in aromatic solvents like Toluene through π-stacking, but solubility in aliphatic hydrocarbons like Hexane is expected to be low. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High (0.207 - 0.444)[7] | High | These solvents have significant dipole moments that can effectively solvate the polar ketone, chloro, and methoxy groups of the solute.[2] This class is predicted to be the most effective. |
| Polar Protic | Methanol, Ethanol, Water | High (0.654 - 1.000)[7] | Medium to Low | While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) are not easily disrupted by the solute, which can only act as a hydrogen bond acceptor. Solubility is expected to be moderate in alcohols and very low in water.[5] |
Table 1: Predicted solubility of 4-Chloro-3'-methoxybenzophenone in common organic solvents based on polarity matching.
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate, quantitative solubility data, the isothermal shake-flask method is considered a reliable and standard technique.[8][9] This protocol provides a self-validating system for researchers to determine the equilibrium solubility.
Materials and Equipment
-
4-Chloro-3'-methoxybenzophenone (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Glass vials with screw caps or sealed flasks
-
Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Preparation of Solutions: Add an excess amount of solid 4-Chloro-3'-methoxybenzophenone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is recommended to test samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.[8]
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. This step is critical to avoid contamination of the sample.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution to a suitable concentration with the same solvent used in the experiment. The final concentration should fall within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.
-
Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Workflow Visualization
The following diagram illustrates the key steps of the isothermal shake-flask solubility determination workflow.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent - Wikipedia [en.wikipedia.org]
- 3. 4-chloro-3′-methoxybenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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A Comprehensive Technical Guide on the Potential Biological Activities of 4-Chloro-3'-methoxybenzophenone Derivatives
Abstract
The benzophenone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of derivatives based on the 4-Chloro-3'-methoxybenzophenone core. We synthesize current research to elucidate the key synthetic pathways for these derivatives and detail their potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. By examining structure-activity relationships (SAR), mechanisms of action, and supporting in vitro and in vivo data, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of the concepts discussed.
The Benzophenone Scaffold: A Foundation for Therapeutic Innovation
Benzophenones are diaryl ketones that serve as versatile starting points for drug design. Their unique diarylketone framework, which allows for extensive substitution on both phenyl rings, provides a three-dimensional canvas for optimizing interactions with biological targets.[1][2] The inherent stability and synthetic accessibility of this scaffold have made it a focal point of medicinal chemistry research, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]
The specific 4-Chloro-3'-methoxybenzophenone scaffold is of particular interest. The electron-withdrawing chlorine atom at the 4-position can influence the electronic properties of the molecule and participate in halogen bonding, while the methoxy group at the 3'-position can act as a hydrogen bond acceptor and modulate lipophilicity, both of which are critical for target binding and pharmacokinetic profiles. This guide will explore how modifications to this core structure can unlock a diverse range of biological functions.
Synthesis of 4-Chloro-3'-methoxybenzophenone and its Derivatives
The generation of a diverse library of derivatives is contingent upon robust and flexible synthetic strategies. The primary methods for creating the benzophenone core and subsequently modifying it are outlined below.
Core Synthesis via Friedel-Crafts Acylation
The most direct method for constructing the 4-Chloro-3'-methoxybenzophenone backbone is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic ring, in this case, anisole (methoxybenzene), with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Caption: General synthetic workflow for benzophenone derivatives.
Experimental Protocol 1: Synthesis of 4-Chloro-3'-methoxybenzophenone
-
Rationale: This protocol utilizes the classic Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds between aromatic rings and acyl groups. Methylene dichloride is chosen as the solvent due to its inertness and ability to dissolve the reactants and catalyst complex. The reaction is run at a controlled temperature to minimize side reactions.
-
Materials: Anhydrous aluminum chloride (AlCl₃), 4-chlorobenzoyl chloride, anisole, methylene dichloride (DCM), aqueous hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the suspension while stirring. Continue stirring for 15 minutes.
-
Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to yield the target compound.
-
Derivatization Strategies
To explore the structure-activity relationship, the core structure must be modified. A common and effective strategy involves the introduction of aminoalkoxy side chains, which has been shown to be crucial for activities such as P-glycoprotein inhibition.[5][6] This is typically achieved by first synthesizing a hydroxybenzophenone precursor, which is then alkylated with an agent like epichlorohydrin, followed by a nucleophilic ring-opening with a desired primary or secondary amine.[6]
Experimental Protocol 2: General Synthesis of Aminoalkoxy Derivatives
-
Rationale: This two-step protocol creates flexible side chains containing a nitrogen atom, which is often a key pharmacophore for interacting with biological targets. The use of epichlorohydrin as a linker is a well-established method for introducing a reactive epoxide that can be readily opened by a wide variety of amines, allowing for the creation of a diverse chemical library.
-
Materials: Hydroxybenzophenone precursor, epichlorohydrin, sodium hydride (NaH), anhydrous dimethylformamide (DMF), desired amine (e.g., piperidine, morpholine), ethanol, magnetic stirrer.
-
Procedure:
-
Step 1: Epoxidation:
-
Dissolve the hydroxybenzophenone precursor (1.0 equivalent) in anhydrous DMF.
-
Add NaH (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.
-
Add epichlorohydrin (1.5 equivalents) and allow the reaction to proceed at room temperature for 12-18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the oxirane intermediate.
-
-
Step 2: Amine Ring-Opening:
-
Dissolve the oxirane intermediate (1.0 equivalent) in ethanol.
-
Add the desired primary or secondary amine (2.0 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final aminoalkoxy derivative.
-
-
Potential Anticancer Activities
Benzophenone derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1]
Mechanisms of Action
-
Overcoming Multidrug Resistance (MDR): A major challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp). Certain benzophenone derivatives act as P-gp inhibitors, restoring the efficacy of conventional chemotherapeutics by preventing their removal from cancer cells.[5][6]
-
Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Benzofuran-linked chalcone derivatives, which share structural similarities, have been shown to induce apoptosis in colon cancer cells through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7] It is plausible that 4-Chloro-3'-methoxybenzophenone derivatives could be engineered to function similarly.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for cancer therapy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest.[8]
Caption: Potential anticancer mechanisms of benzophenone derivatives.
Structure-Activity Relationship (SAR) and In Vitro Data
SAR studies reveal that substitutions on all parts of the benzophenone scaffold can significantly impact antiproliferative activity. For example, in a series of SMART (4-substituted methoxylbenzoyl-aryl-thiazole) compounds, a 3,4,5-trimethoxyphenyl group in one position was found to be critical for potent activity.[8] The introduction of a carbonyl group linker and a thiazole ring also dramatically enhanced potency from the micromolar to the nanomolar range.[8]
| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Methoxyflavone Analog | MCF-7 (Breast) | 8.58 | [9] |
| Methoxyflavone Analog | MDA-MB-231 (Breast) | 21.27 | [9] |
| SMART Derivative (8f) | A549 (Lung) | 0.021 | [8] |
| SMART Derivative (8k) | PC-3 (Prostate) | 0.005 | [8] |
| Nitrophenyl Chalcone | HCT-116 (Colon) | 1.71 | [7] |
| Hydrazone Derivative (3i) | MCF-7 (Breast) | 2.19 | [10] |
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with cell number. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, providing a quantitative measure of cytotoxicity.
-
Materials: Human cancer cell line (e.g., HCT-116), DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
-
Potential Anti-inflammatory Activities
Chronic inflammation is implicated in numerous diseases, and benzophenone derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[11][12]
Mechanism of Action
The primary anti-inflammatory mechanism for many benzophenone derivatives is the inhibition of key enzymes in the inflammatory cascade.[11][12]
-
COX Inhibition: Derivatives have been shown to inhibit cyclooxygenase (COX) isoenzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11][12]
-
Inhibition of Inflammatory Mediators: Studies on related natural products demonstrate that benzophenones can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[13][14] They can also suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][15]
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Structure-Activity Relationship (SAR)
SAR studies on benzophenone derivatives containing a thiazole nucleus revealed important structural features for anti-inflammatory activity. The presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a methoxy group at the C4' position were strongly correlated with the inhibition of prostaglandin production.[11][12] This suggests that for the 4-Chloro-3'-methoxybenzophenone scaffold, modifications that replace or alter the 3'-methoxy group could be a fruitful avenue for enhancing anti-inflammatory effects.
Experimental Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Rationale: This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.
-
Materials: RAW 264.7 macrophage cell line, DMEM media with 10% FBS, LPS, Griess Reagent, sodium nitrite standard, 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.[14]
-
Potential Antimicrobial and Antiviral Activities
The benzophenone scaffold has also been explored for its utility in combating infectious diseases.
-
Antimicrobial Activity: Novel 4-chloro-3-nitrophenylthiourea derivatives have shown high antibacterial activity against both standard and hospital strains of bacteria, with MIC values as low as 0.5-2 µg/mL.[16] Their mechanism is believed to involve the inhibition of bacterial type II topoisomerases.[16] This indicates that incorporating a thiourea moiety or similar functional groups onto the 4-Chloro-3'-methoxybenzophenone scaffold could yield potent antibacterial agents.
-
Antiviral Activity: Extensive exploration of benzophenones has led to the identification of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[17] One lead compound demonstrated exceptional potency with IC₅₀ values of 0.5 nM against wild-type HIV and maintained high potency against clinically relevant mutant strains.[17] This highlights the potential of the benzophenone core to be adapted into highly effective antiviral therapeutics.
| Compound Class | Organism/Virus | Activity (MIC/IC₅₀) | Reference |
| Phenylthiourea Derivative | S. epidermidis (MRSE) | 0.5 µg/mL (MIC) | [16] |
| Phenylthiourea Derivative | M. tuberculosis | 2-4x more potent than Isoniazid | [16] |
| NNRTI Derivative (70h) | HIV-1 (Wild Type) | 0.5 nM (IC₅₀) | [17] |
| NNRTI Derivative (70h) | HIV-1 (K103N Mutant) | 1.0 nM (IC₅₀) | [17] |
Experimental Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method described here is a widely used, high-throughput technique for antimicrobial susceptibility testing.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
In a 96-well plate, add 50 µL of MHB to each well.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 50 µL of the adjusted bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Conclusion and Future Directions
The 4-Chloro-3'-methoxybenzophenone scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The existing literature on related benzophenone derivatives strongly suggests that this core can be functionalized to create potent anticancer, anti-inflammatory, and antimicrobial compounds. Structure-activity relationship studies indicate that careful modulation of substituents on the phenyl rings and the introduction of specific functional groups like aminoalkoxy chains or heterocyclic moieties are critical for optimizing potency and selectivity.
Future research should focus on synthesizing a focused library of 4-Chloro-3'-methoxybenzophenone derivatives and screening them in the biological assays detailed in this guide. Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these derivatives with their respective targets, guiding further rational design and optimization. The versatility of the benzophenone scaffold ensures that it will remain an area of intense interest for drug discovery professionals for the foreseeable future.
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An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for 4-Chloro-3'-methoxybenzophenone (CAS No. 32363-45-4), a substituted aromatic ketone utilized in various research and development applications, including proteomics and as an organic building block.[1][2] Given the specialized nature of this compound, this document synthesizes data from closely related benzophenone analogues to establish a robust framework for safe laboratory practices. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure procedural integrity.
Hazard Identification and Anticipated Classification
While exhaustive toxicological data for 4-Chloro-3'-methoxybenzophenone specifically is not widely published, the hazard profile can be reliably inferred from the GHS classifications of structurally similar compounds like 4-Chlorobenzophenone and other substituted benzophenones.[3][4][5] The primary hazards are associated with irritant properties upon direct contact or inhalation.
The toxicological properties have not been fully investigated for many specialized benzophenones, necessitating a cautious approach that treats the compound as potentially harmful.[6][7]
Anticipated GHS Classification Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3][4] | |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[3][4] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3][4] |
Primary Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][5]
-
Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness and discomfort.[4][5]
-
Eye Contact: The compound is a serious eye irritant, potentially causing significant, but reversible, damage upon contact.[5][8]
-
Ingestion: While not an expected route of occupational exposure, ingestion may be harmful.[5]
Upon thermal decomposition, hazardous combustion products can be released, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for minimizing exposure. The causality is clear: by engineering out the hazard and providing a physical barrier, we prevent the chemical from reaching the user.
Engineering Controls
-
Ventilation: All work with 4-Chloro-3'-methoxybenzophenone powder must be conducted in a well-ventilated area.[6] A certified chemical fume hood is required for procedures that may generate dust, such as weighing, transferring, or preparing solutions.[9][10] The fume hood ensures that airborne particles are captured at the source, preventing inhalation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][8] This ensures immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.[11]
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] For tasks with a significant splash potential, a face shield should be worn over the safety goggles.[12]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For handling larger quantities or during tasks with a higher risk of contact, chemical-resistant aprons or coveralls are recommended.[13][14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. A regular replacement schedule should be established for gloves used in prolonged operations.[13]
-
Respiratory Protection: Respiratory protection is necessary when dusts are generated and engineering controls cannot guarantee exposure levels are maintained below safe limits. A NIOSH-approved air-purifying respirator with a particulate filter is appropriate in such scenarios.[11][12]
Safe Handling and Emergency Protocols
Adherence to standardized procedures is critical for mitigating risk during the active handling of 4-Chloro-3'-methoxybenzophenone.
Standard Operating Procedure for Handling
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower.
-
Donning PPE: Don all required PPE as described in Section 2.2.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and handle containers carefully to avoid physical damage.[15]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Post-Handling: After use, ensure the container is tightly sealed.[6] Decontaminate the work surface.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by lab coat and eye protection.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[6][15] Do not eat, drink, or smoke in the laboratory area.[9]
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from entering drains or waterways.[15]
-
Cleanup (Minor Spill): For small spills of the solid, gently sweep up the material to avoid generating dust.[16] Use a dry cleanup procedure; do not use air hoses.[15] Place the spilled material into a clean, dry, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.
Storage and Incompatibility
The chemical stability of aromatic ketones is contingent upon proper storage conditions.[17] Incorrect storage can lead to degradation or hazardous reactions.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[6][8] The storage area should be isolated from sources of community water.[15]
-
Container: Keep the container tightly closed and stored in its original packaging.[15] Containers should be protected from physical damage and inspected regularly for leaks.[15]
-
Classification: This compound is classified as a combustible solid (Storage Class 11).[1]
Incompatible Materials
To prevent hazardous reactions, 4-Chloro-3'-methoxybenzophenone must be segregated from the following:
-
Strong Oxidizing Agents: Such as nitrates, perchlorates, or peroxides.[6][18] Contact can result in ignition or explosion.[7]
-
Strong Acids and Bases: These can catalyze decomposition or other unwanted reactions.[19][20]
Below is a workflow diagram illustrating the key stages of safe management for this compound.
Caption: Workflow for safe receipt, storage, handling, and disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5][6] If skin irritation persists, seek medical advice.[8]
-
After Inhalation: Remove the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[8]
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical assistance.[6]
Disposal Considerations
Disposal of 4-Chloro-3'-methoxybenzophenone and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[8] The material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[4] Do not empty into drains.[6]
References
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4-Chloro-4'-methoxybenzophenone | C14H11ClO2 | CID 82719 . PubChem. [Link]
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4'-Chloro-2-hydroxy-4-methoxybenzophenone | C14H11ClO3 | CID 66557 . PubChem. [Link]
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4-Methoxybenzophenone | C14H12O2 | CID 69146 . PubChem. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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4'-Chloro-2-hydroxy-4-methoxybenzophenone . NIST WebBook. [Link]
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BENZOPHENONE EXTRA PURE Safety Data Sheet . Loba Chemie. [Link]
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4-Chlorobenzophenone - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? . Quora. [Link]
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Chemical Storage Guidelines . University of Windsor Environmental Health & Safety. [Link]
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Methodological & Application
Application Notes and Protocols: A-to-Z Synthesis of 4-Chloro-3'-methoxybenzophenone
Abstract: This comprehensive technical guide details the synthesis of 4-Chloro-3'-methoxybenzophenone, a valuable intermediate in pharmaceutical and materials science research. We present a robust, step-by-step protocol centered on the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This document provides an in-depth exploration of the reaction mechanism, strategic considerations for regioselectivity, a meticulously detailed experimental procedure, and methods for purification and characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind procedural choices to ensure reproducibility, safety, and high-purity yields.
Strategic Overview: The Friedel-Crafts Acylation Approach
The synthesis of unsymmetrically substituted benzophenones like 4-Chloro-3'-methoxybenzophenone requires careful planning to achieve the desired regiochemistry. The Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, is the most direct and efficient method for this transformation.[1]
Two primary retrosynthetic pathways exist:
-
Acylation of chlorobenzene with 3-methoxybenzoyl chloride.
-
Acylation of anisole with 4-chlorobenzoyl chloride.
Causality of Pathway Selection: The methoxy group (-OCH₃) on anisole is a powerful activating, ortho, para-directing group. In contrast, the chloro group (-Cl) on chlorobenzene is deactivating but also ortho, para-directing. Attempting to acylate anisole with 4-chlorobenzoyl chloride would predominantly yield 4-methoxy-4'-chlorobenzophenone, not the desired 3'-methoxy isomer.
Therefore, the most logical and regioselective strategy is the Friedel-Crafts acylation of chlorobenzene with 3-methoxybenzoyl chloride . This approach ensures the correct placement of the substituents, as the acylation of chlorobenzene will primarily occur at the para position due to steric hindrance at the ortho positions, yielding the target 4-chloro-3'-methoxybenzophenone.[2]
Reaction Mechanism: Electrophilic Aromatic Substitution in Action
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[1] The key steps are illustrated below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-methoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, releasing HCl as a byproduct.
-
Final Complex Formation: The product, 4-Chloro-3'-methoxybenzophenone, contains a carbonyl oxygen that is a Lewis base. It will coordinate with the strong Lewis acid AlCl₃. Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final ketone product.[3]
Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.
Materials and Methods
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 17.1 g | 0.10 | Acylating agent. Moisture sensitive.[4] |
| Chlorobenzene | C₆H₅Cl | 112.56 | 100 mL | - | Reactant and solvent. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Lewis acid catalyst. Highly hygroscopic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Extraction solvent. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | For workup. |
| 5% Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 100 mL | - | For washing. |
| Brine (sat. NaCl aq) | NaCl | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~100 mL | - | Recrystallization solvent. |
| Ice | H₂O | 18.02 | ~300 g | - | For quenching. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ or bubbler to an HCl scrub)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and weigh quickly.
-
Acyl Chlorides: 3-Methoxybenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl.[4][5] Handle with care.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and will release large volumes of HCl gas. Perform this step slowly and carefully in a fume hood, preferably by pouring the reaction mixture onto crushed ice.
Detailed Synthesis Protocol
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Fit the top of the condenser with a gas trap to handle the evolving HCl gas.
-
Working in the fume hood, charge the flask with chlorobenzene (100 mL) and anhydrous aluminum chloride (14.7 g, 0.11 mol). Stir the resulting slurry.
Step 2: Acylation
-
Cool the flask in an ice bath to 0-5°C.
-
Add 3-methoxybenzoyl chloride (17.1 g, 0.10 mol) to the dropping funnel.
-
Add the 3-methoxybenzoyl chloride dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60°C using a heating mantle and maintain this temperature for 2-3 hours, or until HCl evolution ceases. The reaction can be monitored by TLC.
Step 3: Quenching and Workup
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (2 L) containing approximately 300 g of crushed ice and 20 mL of concentrated HCl.
-
CAREFULLY and SLOWLY , pour the reaction mixture in a thin stream into the stirred ice/HCl mixture in the fume hood. This process is highly exothermic and will generate significant amounts of HCl gas.
-
Stir the resulting mixture until all the ice has melted and the dark-colored aluminum complex has been hydrolyzed. Two distinct layers should form.
Step 4: Extraction and Purification
-
Transfer the mixture to a 500 mL separatory funnel. Separate the layers. The bottom layer is the organic phase (chlorobenzene/DCM).
-
Extract the aqueous layer twice with 75 mL portions of dichloromethane (DCM).
-
Combine all organic layers. Wash successively with 100 mL of water, 100 mL of 5% NaHCO₃ solution (careful, potential for gas evolution), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the chlorobenzene and DCM. A crude, oily, or solid residue will remain.
Step 5: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 80-100 mL).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven.
-
A typical yield for this procedure is in the range of 75-85%.
Product Characterization
The identity and purity of the synthesized 4-Chloro-3'-methoxybenzophenone should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Melting Point | 81-84 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.75 (d, 2H), ~7.45 (d, 2H), ~7.40 (t, 1H), ~7.35 (m, 2H), ~7.15 (m, 1H), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~195.0, 160.0, 139.5, 138.5, 136.0, 131.5 (2C), 130.0, 129.0 (2C), 122.5, 120.0, 114.5, 55.5 |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1595, 1575 (C=C aromatic), ~1250, 1030 (C-O stretch), ~1090 (C-Cl stretch) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Use fresh, high-quality AlCl₃. Extend reaction time or slightly increase temperature (do not exceed 70°C to avoid side reactions). |
| Loss during workup/extraction. | Ensure proper phase separation. Perform multiple extractions. | |
| Oily Product / Fails to Crystallize | Impurities present. | Re-purify using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) before attempting recrystallization. |
| Dark-colored Product | Side reactions or charring. | Control reaction temperature carefully, especially during the addition of the acyl chloride and the final heating step. |
References
- Google Patents. (n.d.). Method for producing chlorobenzoyl chloride.
-
International Journal of Research and Analytical Reviews. (2020). A New Eco-Friendly Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.
-
Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzophenones via Friedel–Crafts reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxy benzophenone.
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Chegg.com. (2021). Solved Friedel Crafts Acylation For this assignment, the. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-hydroxy-4-methoxybenzophenone.
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Application Notes & Protocols: Leveraging 4-Chloro-3'-methoxybenzophenone for Advanced Photopolymerization
Foreword: A Guided Approach to Innovation
Welcome to a comprehensive guide on the application of 4-Chloro-3'-methoxybenzophenone as a photoinitiator in polymerization. This document is crafted for researchers, scientists, and professionals in drug development who are looking to harness the power of photochemistry for material synthesis and modification. Our objective is to provide not just a set of instructions, but a foundational understanding of the principles governing the use of this Type II photoinitiator. While specific performance data for 4-Chloro-3'-methoxybenzophenone is not extensively documented in publicly available literature, this guide synthesizes established knowledge of benzophenone derivatives to provide robust, adaptable protocols and a deep dive into the causality of experimental choices. We encourage a spirit of empirical optimization, grounded in the solid principles of photochemistry detailed herein.
Section 1: Understanding 4-Chloro-3'-methoxybenzophenone as a Type II Photoinitiator
4-Chloro-3'-methoxybenzophenone belongs to the benzophenone family, a widely utilized class of Type II photoinitiators.[1][2][3] Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators operate through a bimolecular mechanism, requiring a co-initiator or synergist to generate free radicals.[4]
The Role of Substituents: Chlorine and Methoxy Groups
The presence of chloro and methoxy substituents on the benzophenone scaffold is anticipated to modulate its photochemical properties. The chlorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can influence the energy levels of the excited states and the efficiency of intersystem crossing, which is a critical step in the photoinitiation process. While detailed studies on 4-Chloro-3'-methoxybenzophenone are limited, research on other substituted benzophenones suggests that such modifications can shift the UV absorption spectrum and affect the overall initiation efficiency.[5][6][7]
UV Absorption Properties: A Critical Parameter
Table 1: UV Absorption Maxima of Benzophenone and Related Compounds
| Compound | Absorption Maxima (λmax) | Solvent |
| Benzophenone | 248 nm, 338 nm | Not Specified |
| Benzophenone | 255 nm, 330 nm | Not Specified |
| 4-Methoxybenzophenone | Not specified in search results | |
| 4-Chlorobenzophenone | Not specified in search results |
Note: This table is populated with data for benzophenone as specific data for the titled compound and its direct analogues were not found in the search results. Researchers should experimentally determine the UV-Vis spectrum of 4-Chloro-3'-methoxybenzophenone in the intended solvent for precise wavelength selection.
Section 2: The Mechanism of Photoinitiation
The photopolymerization process initiated by 4-Chloro-3'-methoxybenzophenone in the presence of an amine synergist follows a well-established pathway for Type II photoinitiators.
-
Photoexcitation: Upon absorption of UV radiation, the 4-Chloro-3'-methoxybenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: In the triplet state, the benzophenone derivative abstracts a hydrogen atom from the amine co-initiator.
-
Radical Formation: This hydrogen abstraction event generates two radicals: a ketyl radical derived from the benzophenone and an alkylamino radical from the amine.
-
Initiation: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomer units (e.g., acrylates), starting the chain reaction.
Section 3: Experimental Protocols
The following protocols are designed to be adaptable and should be optimized for your specific monomer system and desired polymer properties.
Materials and Reagents
-
Amine Synergist: Ethyl-4-(dimethylamino)benzoate (EDB), N-methyldiethanolamine (MDEA), or other tertiary amines.
-
Monomer/Oligomer: Acrylate or methacrylate monomers/oligomers (e.g., trimethylolpropane triacrylate (TMPTA), 2-hydroxyethyl acrylate (HEA)).
-
Solvent (optional): An appropriate solvent that dissolves all components and does not interfere with the polymerization reaction (e.g., tetrahydrofuran, ethyl acetate).
-
UV Light Source: A mercury vapor lamp or a UV-LED lamp with an emission spectrum that overlaps with the absorption of the photoinitiator (likely in the 365 nm region).
Preparation of a Photopolymerizable Formulation
This protocol provides a starting point for a simple acrylate formulation. The concentrations should be optimized based on the desired cure speed and final properties.
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-Chloro-3'-methoxybenzophenone in the chosen monomer or solvent. A typical starting concentration is 1-5% by weight.
-
Prepare a stock solution of the amine synergist. The concentration of the synergist is often in a similar range to the photoinitiator (1-5% by weight).
-
-
Formulation:
-
In a light-protected vessel (e.g., an amber vial), combine the desired amounts of the monomer/oligomer, photoinitiator stock solution, and amine synergist stock solution.
-
Ensure thorough mixing until the solution is homogeneous.
-
If a solvent is used, it can be removed by gentle heating or under vacuum prior to curing, if desired.
-
Table 2: Example Formulation for UV-Curable Acrylate Coating
| Component | Function | Concentration (% w/w) |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer | 90 - 98 |
| 4-Chloro-3'-methoxybenzophenone | Photoinitiator | 1 - 5 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Amine Synergist | 1 - 5 |
UV Curing Procedure
-
Sample Preparation: Apply a thin film of the photopolymerizable formulation onto a substrate (e.g., glass slide, metal panel) using a film applicator or spin coater to control the thickness.
-
UV Exposure: Place the coated substrate under the UV light source. The distance from the lamp and the exposure time will need to be determined empirically.
-
Monitoring Cure: The curing process can be monitored in real-time using techniques like Real-Time FTIR by observing the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹). Alternatively, the cure can be assessed post-exposure by testing for tackiness (thumb twist method) or solvent resistance.
Section 4: Causality and Best Practices
-
The Critical Role of the Amine Synergist: The amine synergist is not merely an accelerator; it is a fundamental component of the radical generating system. The choice of amine can influence the cure speed and the properties of the final polymer. Amines with easily abstractable α-hydrogens are generally more effective.
-
Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen. The alkylamino radicals generated can react with oxygen, which can be beneficial in some cases as it consumes oxygen at the surface, allowing for a tack-free cure. However, in thick sections, oxygen inhibition can be a significant issue. Curing under an inert atmosphere (e.g., nitrogen) can mitigate this effect.
-
Light Intensity and Exposure Time: The rate of polymerization is dependent on the light intensity. Higher intensity will lead to a faster cure, but can also lead to increased shrinkage and stress in the polymer. The total energy dose (intensity x time) is a key parameter to control.
-
Concentration Effects: The concentrations of the photoinitiator and synergist should be optimized. Too low a concentration will result in slow or incomplete curing. Excessively high concentrations can lead to incomplete light penetration (inner filter effect) and can negatively impact the mechanical properties of the cured polymer.
Section 5: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Curing | - Mismatch between UV source and photoinitiator absorption.- Low light intensity.- Insufficient photoinitiator or synergist concentration.- Oxygen inhibition. | - Verify the UV-Vis spectrum of the photoinitiator and match the lamp's emission.- Increase light intensity or decrease the distance to the lamp.- Optimize the concentrations of the photoinitiator and synergist.- Cure under a nitrogen atmosphere. |
| Tacky Surface | - Oxygen inhibition at the surface. | - Increase the concentration of the amine synergist.- Use a higher intensity lamp or a lamp with output in the UVC range to promote surface cure.- Cure under an inert atmosphere. |
| Yellowing of the Cured Polymer | - Photodegradation of the photoinitiator or its byproducts. | - Optimize the concentration of the photoinitiator to the minimum effective level.- Use a UV filter to cut off shorter, more damaging wavelengths if not required for initiation. |
References
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link]
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Efficacy modeling of new multi-functional benzophenone-based system for free-radical/cationic hybrid photopolymerization using 4D printing. Preprints.org. [Link]
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Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers. [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. International Journal of Molecular Sciences. [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]
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Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment. ResearchGate. [Link]
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SAFETY DATA SHEET: 4-Hydroxy-3-methoxybenzaldehyde. Carl ROTH. [Link]
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers. [Link]
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Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]
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SAFETY DATA SHEET: 4-Chlorobenzophenone. Alfa Aesar. [Link]
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Oxybenzone - Registration Dossier. ECHA. [Link]
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Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications. [Link]
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4-Chloro-3', 4'-dimethoxybenzophenone, min 98%, 1 gram. CP Lab Safety. [Link]
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4'-Chloro-2-hydroxy-4-methoxybenzophenone. PubChem. [Link]
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4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. Gaurang International. [Link]
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Application Notes and Protocols: The Role of 4-Chloro-3'-methoxybenzophenone as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Substituted benzophenones are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). This document provides a detailed examination of 4-Chloro-3'-methoxybenzophenone, a diaryl ketone with significant potential in drug development. While not as extensively documented in public literature as some analogues, its structural motifs—a halogenated phenyl ring and a methoxy-substituted phenyl ring—are prevalent in numerous therapeutic agents, particularly those targeting the Central Nervous System (CNS). This guide provides a comprehensive protocol for the laboratory-scale synthesis of 4-Chloro-3'-methoxybenzophenone via Friedel-Crafts acylation. Furthermore, by drawing a well-established parallel with the role of 4-Chloro-4'-hydroxybenzophenone in the industrial synthesis of the lipid-lowering agent Fenofibrate, we illustrate the critical function of such intermediates. Finally, we explore the prospective utility of 4-Chloro-3'-methoxybenzophenone as a foundational building block for novel CNS-active compounds.
Introduction: The Strategic Importance of Benzophenone Intermediates
Benzophenones and their derivatives are a class of aromatic ketones that serve as pivotal building blocks in organic synthesis.[1] Their rigid diarylketone structure provides a reliable scaffold that can be readily functionalized, making them ideal starting points for constructing complex molecular architectures. The specific substitutions on the phenyl rings dictate the molecule's reactivity and its suitability for incorporation into a target API.
4-Chloro-3'-methoxybenzophenone (C₁₄H₁₁ClO₂) is a solid compound with a molecular weight of 246.69 g/mol . Its structure is characterized by:
-
A 4-chlorophenyl group , which can participate in reactions like cross-coupling or serve as a metabolically stable, lipophilic moiety.
-
A 3-methoxyphenyl group , where the methoxy group can influence electronic properties and provides a site for potential demethylation to a reactive phenol.
-
A central ketone carbonyl group , which is a prime target for nucleophilic addition, reduction to a secondary alcohol, or conversion to other functional groups.
This combination of features makes 4-Chloro-3'-methoxybenzophenone a promising, yet underexplored, intermediate for the synthesis of novel therapeutic agents.
Synthesis of 4-Chloro-3'-methoxybenzophenone via Friedel-Crafts Acylation
The most direct and widely adopted method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. For 4-Chloro-3'-methoxybenzophenone, there are two primary routes, with the choice depending on the relative cost and availability of the starting materials. Route A, the acylation of chlorobenzene with 3-methoxybenzoyl chloride, is often preferred to avoid potential side reactions associated with the activated methoxy-substituted ring.
Reaction Principle and Causality
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring (chlorobenzene). The choice of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is critical to prevent reaction with the catalyst.[3] The reaction is initiated at a low temperature (0 °C) to control the initial exothermic complexation of the Lewis acid and allow for a controlled reaction rate.[3] Subsequent warming to room temperature provides the necessary activation energy to drive the reaction to completion. The final workup with an ice/acid mixture is essential to quench the reaction and decompose the aluminum chloride complex, precipitating the crude product.[4]
Experimental Workflow: Synthesis of 4-Chloro-3'-methoxybenzophenone
Caption: Experimental workflow for Friedel-Crafts acylation.
Detailed Laboratory Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 50 | 1.0 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 150 | 3.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 60 | 1.2 |
| Dichloromethane (dry) | CH₂Cl₂ | 84.93 | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (8.0 g, 60 mmol) and 100 mL of dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Prepare a solution of 3-methoxybenzoyl chloride (8.53 g, 50 mmol) and chlorobenzene (16.9 g, 150 mmol) in 50 mL of dry dichloromethane. Add this solution to the dropping funnel.
-
Acylation: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir until the dark-colored complex fully decomposes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.[3]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/hexane mixture, to afford pure 4-Chloro-3'-methoxybenzophenone as a crystalline solid.
Application Case Study (by Analogy): Role in Fenofibrate Synthesis
To fully appreciate the role of a substituted benzophenone intermediate, it is instructive to examine a well-established industrial application. 4-Chloro-4'-hydroxybenzophenone is a close structural analog of the topic compound and serves as a pivotal precursor in the synthesis of Fenofibrate, a widely prescribed lipid-lowering drug.[5][6] This synthesis highlights how the benzophenone core is strategically employed to build a more complex API.
The Fenofibrate Synthesis Pathway
The synthesis of Fenofibrate from 4-Chloro-4'-hydroxybenzophenone involves two key transformations:
-
Ketone Reduction: The carbonyl group of the benzophenone is reduced to a secondary alcohol. This is a critical step that creates a new chiral center and a hydroxyl group for further functionalization.
-
Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group is alkylated with isopropyl 2-bromo-2-methylpropanoate. This step attaches the characteristic ester side-chain of Fenofibrate.
The purity of the initial 4-Chloro-4'-hydroxybenzophenone intermediate directly impacts the quality and yield of the final Fenofibrate API, underscoring the importance of sourcing high-quality starting materials in pharmaceutical manufacturing.[5]
Caption: Role of a benzophenone intermediate in Fenofibrate synthesis.
Prospective Applications in Central Nervous System (CNS) Drug Discovery
The structural features of 4-Chloro-3'-methoxybenzophenone make it an attractive starting point for the development of novel CNS-active agents. Many successful CNS drugs contain chlorophenyl and/or methoxyphenyl moieties.[7][8][9] These groups can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity.
By functionalizing the ketone, a library of diverse compounds can be generated. For instance, reduction of the ketone to an alcohol, followed by conversion to an amine, opens pathways to compounds structurally related to known antidepressants and anxiolytics.
Hypothetical Derivatization Pathway for CNS Targets
The following workflow outlines a plausible, albeit hypothetical, synthetic route starting from 4-Chloro-3'-methoxybenzophenone to generate a scaffold for CNS drug screening. This process involves converting the ketone into a secondary amine, a common pharmacophore in CNS drugs.[10]
Caption: Hypothetical derivatization of 4-Chloro-3'-methoxybenzophenone.
This multi-step synthesis transforms the simple benzophenone intermediate into more complex structures featuring a key amine functional group. Each derivative in the final library could then be screened for activity against various CNS targets, such as serotonin receptors, dopamine receptors, or ion channels.[11]
Conclusion
4-Chloro-3'-methoxybenzophenone represents a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation makes it an accessible building block for research and development. While its direct application in commercial APIs is not widely reported, its structural similarity to key intermediates like 4-Chloro-4'-hydroxybenzophenone provides a clear blueprint for its potential utility. The presence of strategically placed chloro and methoxy groups, combined with the reactive ketone core, makes it a highly promising scaffold for the discovery of next-generation therapeutics, particularly in the challenging field of CNS disorders. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers and drug development professionals to unlock the synthetic potential of this compound.
References
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Application Note: Photocatalytic Synthesis of Glycosyl Fluorides Utilizing Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Glycosyl Fluorides
Glycosyl fluorides are highly valued glycosyl donors in the synthesis of complex carbohydrates and glycoconjugates.[1] Their notable stability, attributed to the strong carbon-fluorine bond, allows for easier handling and purification compared to other glycosyl halides.[1] However, this stability necessitates specific activation methods to generate the reactive oxocarbenium ion intermediate required for glycosylation.[1] Traditional methods for synthesizing glycosyl fluorides often rely on reagents like (diethylamino)sulfur trifluoride (DAST), which, despite its efficacy, poses significant handling risks due to its toxicity, corrosiveness, and potential explosiveness.[2] This has driven the development of milder and safer synthetic routes.
A promising alternative has emerged through the use of photoredox catalysis, which offers a powerful and environmentally benign approach to chemical transformations. This application note details the use of benzophenone derivatives, with a specific focus on 4-Chloro-3'-methoxybenzophenone, as organic photocatalysts for the synthesis of glycosyl fluorides from readily available glycosyl hemiacetals using sulfur(VI) hexafluoride (SF₆) as an inexpensive and safe fluorinating agent.[2][3][4]
The Rationale for Benzophenone Photocatalysis in Glycosyl Fluoride Synthesis
The photocatalytic cycle hinges on the ability of a photocatalyst to absorb light and initiate a single-electron transfer (SET) process. Benzophenones are excellent candidates for this role due to their well-understood photochemistry.[2] Upon irradiation with UV-A light (typically around 365 nm), benzophenone undergoes an n → π* transition to an excited singlet state, which rapidly intersystem crosses to a more stable triplet state. This triplet state is a potent oxidant capable of initiating the desired chemical transformations.
The substitution pattern on the benzophenone core significantly influences its photochemical properties, including its absorption maximum (λₘₐₓ), the lifetime of the triplet state, and the reduction potential of the resulting ketyl radical.[2] This provides an opportunity to fine-tune the catalyst's reactivity for a specific application. In the context of glycosyl fluoride synthesis, a screening of various benzophenone derivatives, including 4-Chloro-3'-methoxybenzophenone, has been conducted to identify the optimal catalyst.[2] While 4,4'-dimethoxybenzophenone was found to provide the highest yield in these studies, the investigation of a range of derivatives underscores the importance of electronic and steric effects on catalytic efficiency.[2]
Proposed Mechanism of Photocatalytic Fluorination
The proposed mechanism for the photocatalytic synthesis of glycosyl fluorides using a benzophenone derivative, a glycosyl hemiacetal, a base (such as diisopropylethylamine - DIPEA), and SF₆ is depicted below.
Figure 1: Proposed photocatalytic cycle for glycosyl fluoride synthesis.
-
Excitation: The benzophenone photocatalyst (PC) absorbs UV-A light, promoting it to an excited triplet state (PC*).
-
Deprotonation: The glycosyl hemiacetal is deprotonated by a base (DIPEA) to form a more reactive glycosyl alkoxide.
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the glycosyl alkoxide via a single-electron transfer, generating a glycosyl oxyl radical and the benzophenone ketyl radical anion (PC•⁻).
-
Fluorinating Agent Generation: The benzophenone ketyl radical anion (PC•⁻) reduces SF₆ to its radical anion (SF₆•⁻), regenerating the ground-state photocatalyst. The SF₆•⁻ is proposed to transiently form SF₄, which acts as the active fluorinating agent.[2]
-
Fluorination: The transient SF₄ reacts with the glycosyl oxyl radical to form the desired glycosyl fluoride product.
Experimental Data: Screening of Benzophenone Photocatalysts
The efficiency of the photocatalytic fluorination is highly dependent on the choice of the benzophenone derivative. A comparative screening highlights this dependency.
| Entry | Photocatalyst | Yield (%) |
| 1 | Benzophenone | 35 |
| 2 | 4,4'-Difluorobenzophenone | 32 |
| 3 | 4-Fluoro-4'-methoxybenzophenone | 56 |
| 4 | 4-Chloro-3'-methoxybenzophenone | 29 |
| 5 | 4,4'-Dimethoxybenzophenone (DMBP) | 60 |
Table adapted from Kim, S. et al., Organic Letters, 2021.[2]
Analysis of Structure-Activity Relationship:
The data reveals that electron-donating groups (like methoxy) on the benzophenone scaffold generally lead to higher yields, with 4,4'-dimethoxybenzophenone (DMBP) being the most effective in this screen.[2] 4-Chloro-3'-methoxybenzophenone, while functional, provided a lower yield in this specific study. This could be attributed to the interplay of the electron-withdrawing nature of the chloro group and the electron-donating methoxy group, influencing the energy levels and stability of the excited state and radical intermediates. These findings underscore the principle that catalyst performance can be rationally tuned through structural modification.
Detailed Experimental Protocol
This protocol is based on the optimized conditions reported for the synthesis of glycosyl fluorides using a benzophenone photocatalyst.[2]
Materials and Equipment
-
Glycosyl hemiacetal (starting material)
-
4-Chloro-3'-methoxybenzophenone (or 4,4'-dimethoxybenzophenone for higher yields)
-
Sulfur(VI) hexafluoride (SF₆) gas in a lecture bottle or balloon
-
Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Reaction vessel (e.g., a borosilicate glass vial with a screw cap and septum)
-
Magnetic stirrer and stir bar
-
UV-A LED lamp (λₘₐₓ = 365 nm)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks)
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for photocatalytic glycosyl fluoride synthesis.
-
Reaction Setup: To a dry borosilicate glass vial equipped with a magnetic stir bar, add the glycosyl hemiacetal (0.1 mmol, 1.0 equiv) and the benzophenone photocatalyst (e.g., 4,4'-dimethoxybenzophenone, 30 mol %). Add anhydrous 1,2-dichloroethane (DCE, 0.033 M).
-
Inert Atmosphere: Seal the vial with a cap containing a septum. Carefully purge the vial with SF₆ gas for 5-10 minutes by inserting a needle connected to an SF₆ source and a second needle as an outlet. Maintain a positive pressure of SF₆ (a balloon is sufficient).
-
Addition of Base: Add diisopropylethylamine (DIPEA, 2.0 equiv) to the reaction mixture via a syringe.
-
Irradiation: Place the reaction vial approximately 2-5 cm from a 365 nm UV-A LED lamp. Ensure the reaction mixture is stirred vigorously to ensure homogenous irradiation. A small fan can be used to maintain a constant temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Dilute the mixture with dichloromethane (CH₂Cl₂) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure glycosyl fluoride.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be unequivocally verifiable by TLC, showing the consumption of the starting hemiacetal and the appearance of a new, typically less polar, product spot corresponding to the glycosyl fluoride.
-
Reproducibility: The mild reaction conditions, utilizing a commercially available light source and catalyst, ensure high reproducibility. The primary variable to control is the exclusion of atmospheric oxygen and moisture.
-
Characterization: The final product's identity and purity should be confirmed by standard analytical techniques, such as ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The appearance of a characteristic doublet in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.
Conclusion
The use of 4-Chloro-3'-methoxybenzophenone and other benzophenone derivatives as photocatalysts represents a modern, mild, and safe approach to the synthesis of valuable glycosyl fluorides. This method avoids the use of hazardous reagents and operates under simple, reproducible conditions. While 4-Chloro-3'-methoxybenzophenone itself may not be the highest-yielding catalyst in this class, its study contributes to a deeper understanding of the structure-activity relationships that govern photocatalytic efficiency. This knowledge empowers researchers to select or design optimal photocatalysts for the synthesis of complex carbohydrates, thereby advancing the fields of chemical biology and drug discovery.
References
-
Kim, S., Khomutnyk, Y., Bannykh, A., & Nagorny, P. (2021). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 190–194. [Link]
-
PubMed. (2021). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. National Center for Biotechnology Information. [Link]
-
Kim, S., Khomutnyk, Y., Bannykh, A., & Nagorny, P. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. ACS Publications. [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021). Synthesis of glycosyl fluoride donor. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Chloro-3'-methoxybenzophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzophenones
Benzophenones are a class of aromatic ketones that form the structural core of numerous compounds across the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from their rigid diarylketone backbone, which can be functionalized to modulate biological activity, photochemical properties, and polymer characteristics. 4-Chloro-3'-methoxybenzophenone, in particular, is a valuable intermediate in organic synthesis. The presence of a chloro-substituent on one aromatic ring and a methoxy group on the other provides distinct electronic properties and multiple sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 4-Chloro-3'-methoxybenzophenone via a Friedel-Crafts acylation reaction. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Principle: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The synthesis of 4-Chloro-3'-methoxybenzophenone is achieved through a classic Friedel-Crafts acylation. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1][2] In this specific application, anisole (methoxybenzene) acts as the electron-rich aromatic substrate, which undergoes electrophilic attack by an acylium ion. This reactive intermediate is generated in situ from 4-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The methoxy group (-OCH₃) of anisole is a powerful activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-acylation product is generally favored. The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, thus preventing further acylation reactions.
Materials and Methods
Reagent and Solvent Data
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Key Hazards |
| Anisole | C₇H₈O | 108.14 | 1.08 g (1.0 mL) | 10.0 | Flammable, Irritant |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 1.75 g | 10.0 | Corrosive, Lachrymator |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.47 g | 11.0 | Corrosive, Water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~40 mL | - | Volatile, Suspected Carcinogen |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - | Corrosive, Toxic Fumes |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~20 mL | - | Irritant |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Chloro-3'-methoxybenzophenone.
Detailed Experimental Protocol
1. Reaction Setup:
-
Place a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
To the flask, add anisole (1.08 g, 10.0 mmol) and 20 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0°C using an ice-water bath.
2. Friedel-Crafts Acylation:
-
Slowly add 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol) to the stirred anisole solution.
-
Carefully add anhydrous aluminum chloride (1.47 g, 11.0 mmol) portion-wise over 15 minutes. The addition is exothermic and will cause the solution to warm and change color. Maintain the temperature below 10°C during the addition.
-
After the complete addition of AlCl₃, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL). This step quenches the reaction and decomposes the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with two 10 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to afford 4-Chloro-3'-methoxybenzophenone as a white crystalline solid.
Characterization of 4-Chloro-3'-methoxybenzophenone
The identity and purity of the synthesized 4-Chloro-3'-methoxybenzophenone can be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | |
| Appearance | White solid | |
| Melting Point | 176-178 °C |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.75 | d, J ≈ 8.8 Hz | 2H | Aromatic H (ortho to C=O, on chloro-substituted ring) |
| ~7.45 | d, J ≈ 8.8 Hz | 2H | Aromatic H (meta to C=O, on chloro-substituted ring) |
| ~7.30-7.40 | m | 2H | Aromatic H (on methoxy-substituted ring) |
| ~7.10 | t, J ≈ 7.6 Hz | 1H | Aromatic H (on methoxy-substituted ring) |
| ~6.95 | d, J ≈ 8.0 Hz | 1H | Aromatic H (on methoxy-substituted ring) |
| 3.85 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (Ketone) |
| ~160.0 | C-OCH₃ (Aromatic) |
| ~139.0 | C-Cl (Aromatic) |
| ~137.5 | C (ipso, attached to C=O on methoxy-substituted ring) |
| ~136.0 | C (ipso, attached to C=O on chloro-substituted ring) |
| ~132.0 | Aromatic CH |
| ~130.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~120.0 | Aromatic CH |
| ~114.0 | Aromatic CH |
| 55.6 | -OCH₃ |
FT-IR (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2840 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1660 | Strong | C=O (Ketone) Stretch |
| ~1595 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| ~1080 | Medium | C-Cl Stretch |
Safety and Handling Precautions
-
4-Chlorobenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment, and exposure to moisture should be avoided.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction setup should be properly vented.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this experiment.
References
-
PrepChem. Synthesis of 4-methoxybenzophenone. [Link]
- Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PubChem. 4-Chloro-4'-methoxybenzophenone. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3'-methoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-3'-methoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis of 4-Chloro-3'-methoxybenzophenone is most commonly achieved via the Friedel-Crafts acylation , a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] In this case, the reaction involves the electrophilic aromatic substitution of chlorobenzene with 3-methoxybenzoyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
Overall Reaction Scheme:

Understanding and controlling the variables in this process is critical for maximizing yield and purity. This guide provides a structured approach to troubleshooting common issues and implementing an optimized protocol.
Reaction Mechanism and Workflow Visualization
A firm grasp of the reaction mechanism is fundamental to effective troubleshooting. The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
The overall laboratory process can be visualized as a multi-stage workflow, from initial setup to final product analysis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of 4-Chloro-3'-methoxybenzophenone in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the most common causes?
A: Low yields in Friedel-Crafts acylation are a frequent issue, often traceable to a few key factors.
-
Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[3][4] Any water in your solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and freshly opened or purified reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[3] This is because the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[5] If you use only a small catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.
-
Deactivated Aromatic Ring: The substrate, chlorobenzene, has an electron-withdrawing chloro group, which deactivates the aromatic ring towards electrophilic substitution.[3] This makes the reaction inherently slower and more demanding than reactions with activated rings like anisole. Overcoming this requires optimized conditions, such as appropriate temperature and sufficient reaction time.
-
Poor Reagent Quality: The purity of both 3-methoxybenzoyl chloride and chlorobenzene is crucial. Impurities can introduce moisture or participate in side reactions, consuming the catalyst and lowering the yield.
Q2: I'm observing the formation of multiple products, including an isomeric byproduct. How can I improve regioselectivity for the desired para-substituted product?
A: The formation of isomers is a classic challenge in electrophilic aromatic substitution. The chloro group on chlorobenzene is an ortho, para-director. While the para product (4-Chloro-3'-methoxybenzophenone) is generally favored due to steric hindrance, the ortho isomer can still form.
-
Temperature Control: Reaction temperature can significantly influence the ortho/para ratio. Running the reaction at lower temperatures (e.g., starting at 0°C and allowing it to warm slowly) often increases the selectivity for the thermodynamically more stable para isomer. Excessively high temperatures can lead to decreased selectivity and an increase in side reactions.[3]
-
Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex. In some systems, a bulkier solvent can further disfavor attack at the more crowded ortho position. Dichloromethane or 1,2-dichloroethane are common choices.
Q3: The reaction mixture turns dark and I isolate a tar-like substance instead of a clean product. What's going wrong?
A: Darkening and polymerization are typically signs of side reactions, often caused by excessive heat or catalyst issues.
-
Overheating: Friedel-Crafts reactions can be exothermic. If the addition of reagents is too fast or external cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition and polymerization of starting materials or products.[3]
-
Excess Catalyst: While a stoichiometric amount of catalyst is needed, a large excess can promote unwanted side reactions. Precise measurement is key.
-
Reaction Time: While the reaction on a deactivated ring needs time to proceed, excessively long reaction times, especially at elevated temperatures, can also contribute to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.
Q4: My workup procedure seems to cause significant product loss. What is a reliable method for isolating the product?
A: The workup is critical for destroying the product-catalyst complex and separating the organic product.
-
Quenching: The reaction must be carefully quenched by pouring the mixture into a beaker of crushed ice, often containing concentrated hydrochloric acid.[6] This hydrolyzes the excess AlCl₃ and breaks the aluminum complex with the ketone product. This step is highly exothermic and releases HCl gas, so it must be performed slowly in a well-ventilated fume hood.
-
Extraction: After quenching, the product needs to be extracted into an organic solvent (e.g., dichloromethane). The aqueous layer should be extracted multiple times to ensure complete recovery.
-
Washing: The combined organic layers should be washed sequentially with a dilute HCl solution (to remove any remaining aluminum salts), water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally, brine.[6]
-
Purification: Crude product often requires further purification. Recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) is a common and effective method. If isomers are present, column chromatography may be necessary.
Quantitative Data & Parameter Optimization
Optimizing the reaction yield requires a systematic approach to adjusting key parameters. The following table summarizes the impact of these variables.
| Parameter | Range / Condition | Effect on Yield & Purity | Rationale & Expert Insight |
| AlCl₃ Stoichiometry | 1.0 - 1.2 equivalents | Critical for high yield. Below 1.0 eq., the reaction will be incomplete. | The ketone product forms a stable complex with AlCl₃, sequestering it. A slight excess ensures catalyst availability for the full reaction.[3][5] |
| Temperature | 0°C to 40°C | Major impact on selectivity and side reactions. | Start the addition at 0°C to control the initial exotherm. Allowing the reaction to proceed at room temperature (or with gentle heating to ~40°C) is often a good balance for the deactivated chlorobenzene substrate.[7] |
| Solvent | Anhydrous CH₂Cl₂ or C₂H₄Cl₂ | Must be inert and dry. | Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are standard choices as they are inert and effectively solvate the reactants and intermediate complexes. Anhydrous conditions are non-negotiable.[4] |
| Reaction Time | 4 - 8 hours | Substrate dependent. | Due to the deactivated nature of chlorobenzene, a longer reaction time is needed compared to activated substrates. Monitor via TLC to avoid unnecessary heating that could lead to degradation.[7] |
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for a robust and high-yield synthesis.
Materials:
-
3-methoxybenzoyl chloride (1.0 eq.)
-
Chlorobenzene (1.5 - 2.0 eq., acts as both reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂) (optional, if not using excess chlorobenzene as solvent)
-
Hydrochloric Acid (conc.)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/trap for HCl gas.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq.). If using a co-solvent, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Prepare a solution of 3-methoxybenzoyl chloride (1.0 eq.) in chlorobenzene (1.5-2.0 eq.). Add this solution to the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 3-methoxybenzoyl chloride spot has disappeared.
-
Workup: Once complete, carefully and slowly pour the reaction mixture into a larger beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine all organic layers. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield pure 4-Chloro-3'-methoxybenzophenone.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Synthesis routes of 4-Chlorobenzoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride.
- BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- IJRASET. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction.
- BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijraset.com [ijraset.com]
Effective purification techniques for crude 4-Chloro-3'-methoxybenzophenone
Document ID: TSC-2026-01-CMB
Introduction: Navigating the Purification of a Key Synthetic Intermediate
4-Chloro-3'-methoxybenzophenone is a crucial building block in the synthesis of various pharmaceutical agents and advanced materials. Its molecular structure, featuring a ketone linker between a chloro-substituted and a methoxy-substituted phenyl ring, imparts moderate polarity and specific chemical properties that can make purification challenging. Crude products obtained from synthesis, typically via Friedel-Crafts acylation, often contain a mixture of unreacted starting materials, isomeric byproducts, and residual catalysts.
This guide provides a troubleshooting framework and detailed protocols to address common issues encountered during the purification of 4-Chloro-3'-methoxybenzophenone. It is designed for chemistry professionals engaged in research and development who require a high-purity final product.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My crude product is a persistent oil or waxy solid. How can I induce crystallization for purification?
This is a common issue, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.
Causality:
-
Residual Solvents: Trapped solvent from the reaction workup (e.g., dichloromethane, toluene) can prevent solidification.
-
Isomeric Impurities: Positional isomers formed during the Friedel-Crafts reaction can have different physical properties and interfere with the crystallization of the desired product.
-
Unreacted Starting Materials: Liquid or low-melting point starting materials can act as a solvent for the product.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude material under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C).
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble, but the impurities are. Hexanes or petroleum ether are excellent first choices for this purpose[1]. The goal is to "wash" the impurities out of the oil, which may then solidify.
-
"Shock" Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., a small volume of ethyl acetate or acetone). Then, add a large volume of a non-polar anti-solvent (e.g., cold hexanes or water) rapidly with vigorous stirring[2][3]. This can sometimes force the product to precipitate out, although the purity may be lower than that from slow recrystallization. The resulting solid can then be subjected to a proper recrystallization.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
FAQ 2: I performed a recrystallization, but my yield is very low. What went wrong?
Low yield is a frequent problem in recrystallization and points to suboptimal solvent choice or procedural errors. The goal is to use a solvent that dissolves the compound well when hot but poorly when cold[4].
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to major losses in the mother liquor.
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product will be lost on the filter paper.
Troubleshooting Steps:
-
Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
Solvent System Optimization: Test different solvents. For 4-Chloro-3'-methoxybenzophenone, a moderately polar compound, several systems can be effective. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers[1].
-
Mother Liquor Recovery: If you suspect significant product loss, try to recover it from the mother liquor. This can be done by partially evaporating the solvent to increase the product concentration and then re-cooling, or by adding an anti-solvent to induce further precipitation.
-
Maintain Temperature During Filtration: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely[5].
FAQ 3: After purification, TLC or HPLC analysis still shows impurities. What is the next step?
While recrystallization is powerful, it may not be sufficient to remove impurities with very similar solubility profiles to the product. In this case, column chromatography is the preferred method[6].
Causality:
-
Co-crystallization: The impurity may have crystallized along with the product due to similar structural properties.
-
Insufficient Purity Difference: Recrystallization is less effective when the crude material is less than ~90% pure or when impurities have very similar polarity and structure.
Troubleshooting Steps:
-
Switch to Chromatography: Flash column chromatography provides a much higher separation power based on the differential adsorption of compounds to a stationary phase[6].
-
Develop an Eluent System: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system (mobile phase). The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4, and there is clear separation from all impurity spots.
-
Perform Column Chromatography: Carefully pack and run the column using the optimized eluent system. (See Protocol 2 below).
-
Analyze Fractions: Collect fractions and analyze them by TLC to identify and combine the pure product fractions before solvent evaporation.
Visual Workflow: Purification Strategy Selection
The following diagram outlines a logical workflow for purifying crude 4-Chloro-3'-methoxybenzophenone.
Caption: Decision tree for purification method selection.
Experimental Protocols
Protocol 1: Recrystallization of 4-Chloro-3'-methoxybenzophenone
This protocol is designed to purify the title compound from common, less-polar or more-polar impurities.
Principle: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures[4].
Recommended Solvent Systems:
| Solvent System | Type | Rationale |
| Ethanol or Methanol | Single Solvent | The compound's ketone and ether groups allow for good solubility in hot alcohols, which decreases significantly upon cooling. |
| Ethyl Acetate / Hexanes | Two-Solvent System | Excellent for moderately polar compounds. Dissolve in the minimum amount of hot ethyl acetate ("good" solvent), then slowly add hexanes ("poor" solvent) until turbidity persists. Re-heat to clarify and cool slowly[1][2]. |
| Dichloromethane / Hexanes | Two-Solvent System | Similar to above, offers different selectivity. Dissolve in dichloromethane at room temperature and add hexanes as the anti-solvent. |
Step-by-Step Methodology:
-
Solvent Selection: Choose a promising solvent system from the table above.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen "good" solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid dissolves. Note the volume used.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask[5].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product for purity and identity (e.g., melting point, TLC, NMR).
Protocol 2: Flash Column Chromatography
This protocol is for separating compounds with close polarities that are not effectively removed by recrystallization.
Principle: The crude mixture is applied to the top of a column packed with a solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases. Less polar compounds travel down the column faster[6].
Step-by-Step Methodology:
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent mixtures of increasing polarity (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate).
-
The ideal eluent system will give the product an Rf value of ~0.3-0.4 and show baseline separation from impurities.
-
-
Column Packing:
-
Select an appropriate size column (a general rule is to use 20-50 times the weight of the crude sample for the silica gel)[6].
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, tapping the side of the column to remove air bubbles. Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of dichloromethane or the eluent system.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Apply gentle air pressure to the top of the column to force the eluent through at a steady rate (a few inches per minute).
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to determine which contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-3'-methoxybenzophenone.
-
Confirm purity using appropriate analytical methods.
-
Visual Aid: Troubleshooting Recrystallization
Caption: Common recrystallization problems and their solutions.
References
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-4'-methoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link][7]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]
-
SIELC Technologies. (2018, May 16). Separation of 4'-Chloro-2-hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link][8]
-
Vihita Chem Pvt. Ltd. (2013, March 15). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Indian Patent IN2013DE00763A. Retrieved from Quick Company. [Link][9]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link][6]
-
Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link][2]
-
Various Authors. (2014, March 18). How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate? ResearchGate. [Link][10]
-
Unknown Author. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF document. Retrieved from [Link][11]
-
Gawade, A. R., & Juvekar, B. N. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology, 8(4), 222-231. [Link][12]
-
Li, J., et al. (2018). Method for purifying and separating benzophenone. Chinese Patent CN108586224B. Retrieved from Google Patents. [13]
-
Zhang, G. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. Chinese Patent CN104030911A. Retrieved from Google Patents. [14]
-
Barrett, D. G., et al. (2018). Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy. Organic Process Research & Development. ResearchGate. [Link][3]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][4]
-
UCO Department of Chemistry. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown. YouTube. [Link][5]
-
Rifai, A. M., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(25), 37637-37650. [Link][15]
-
Gámiz-Gracia, L., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(37), 4564-4573. [Link][16]
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- 5. m.youtube.com [m.youtube.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Separation of 4-Chloro-4’-methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4’-Chloro-2-hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
- 9. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ijraset.com [ijraset.com]
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- 14. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 15. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Scaling the Production of 4-Chloro-3'-methoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-3'-methoxybenzophenone. As a critical intermediate in various pharmaceutical and chemical manufacturing processes, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory and during scale-up.
Overview of Synthesis: The Friedel-Crafts Acylation Pathway
The most direct and widely employed method for synthesizing 4-Chloro-3'-methoxybenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. For this specific target molecule, the synthesis is typically achieved by reacting chlorobenzene with 3-methoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich para position of the chlorobenzene ring. Careful control of reaction parameters is essential to maximize the yield of the desired product and minimize the formation of isomeric impurities.
Experimental Workflow: From Reagents to Purified Product
The following diagram outlines the typical workflow for the synthesis and purification of 4-Chloro-3'-methoxybenzophenone.
Caption: General experimental workflow for Friedel-Crafts acylation.
Troubleshooting Guide & FAQs for Scale-Up
This section addresses the most common issues encountered during the synthesis of 4-Chloro-3'-methoxybenzophenone, with a focus on challenges that become more pronounced during scale-up.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
Answer: Low yield is a multifaceted problem often stemming from catalyst deactivation, incomplete reactions, or competing side reactions.
-
Cause 1: Inactive Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Absorption of atmospheric moisture will hydrolyze it, rendering it catalytically inactive. On a larger scale, the increased surface area and longer charging times exacerbate this issue.
-
Solution: Ensure all glassware and reactors are rigorously dried. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon blanket). Use a high-purity, freshly opened container of the catalyst.
-
-
Cause 2: Insufficient Catalyst Loading: The product ketone is a Lewis base that forms a stable complex with AlCl₃.[1] This complex is often inactive, meaning the catalyst is not regenerated. Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the acylating agent is required for the reaction to proceed to completion.[2][3]
-
Solution: Use at least 1.1 equivalents of AlCl₃. Perform a small-scale trial to determine the optimal catalyst loading for your specific grade of reagents.
-
-
Cause 3: Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the limiting reagent (typically 3-methoxybenzoyl chloride) is consumed.
-
Q2: I am struggling with product purity, specifically an isomeric impurity. How can I improve selectivity?
Answer: The primary impurity is often the ortho-isomer, 2-Chloro-3'-methoxybenzophenone. Friedel-Crafts acylation on a substituted benzene ring can occur at different positions. While the chloro group is a deactivating but ortho-, para-director, the para-position is strongly favored due to steric hindrance from the bulky acylium ion complex.
-
Cause: Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho-attack, leading to a higher percentage of the undesired isomer.
-
Solution: Maintain strict temperature control, especially during the addition of the acyl chloride. Running the reaction at lower temperatures (e.g., 0-5 °C) generally improves para-selectivity.[4]
-
The diagram below illustrates the desired reaction pathway versus the formation of the primary side product.
Caption: Regioselectivity in the Friedel-Crafts acylation of chlorobenzene.
Q3: The workup step is difficult to control and seems hazardous at a larger scale. What are the best practices?
Answer: The workup involves quenching the large excess of reactive AlCl₃ and decomposing the product-catalyst complex. This is a highly exothermic and gas-evolving (HCl) process that must be managed carefully.
-
Hazard: Uncontrolled Exotherm & Gas Evolution: Adding water or aqueous solutions directly to the reaction mixture can cause a violent, uncontrolled reaction.
-
Solution (Reverse Quench): The safest method for scale-up is a "reverse quench." The reaction mixture is slowly added to a separate, well-stirred, and cooled vessel containing a mixture of crushed ice and dilute hydrochloric acid.[5][6] This ensures that the quenching medium is always in excess, allowing for better heat dissipation.
-
Ventilation: Ensure the quench vessel is in a well-ventilated area or connected to a scrubber system to safely manage the HCl gas that is released.
-
Q4: My final product is an off-color oil or low-melting solid. How can I improve the purification process?
Answer: A poor-quality crude product is often the result of side reactions or an inefficient purification protocol. For large-scale work, recrystallization is more economically viable than chromatography.[7]
-
Cause 1: Thermal Degradation: Overheating during solvent removal or the reaction itself can cause decomposition and the formation of colored impurities.
-
Solution: Use a rotary evaporator for solvent removal under reduced pressure to keep temperatures low. Ensure the reaction temperature does not exceed the recommended limits.
-
-
Cause 2: Ineffective Recrystallization: The choice of solvent is critical for obtaining high-purity crystalline material. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Solution: Screen several solvents. Alcohols like ethanol or methanol are often effective. Sometimes a two-solvent system (e.g., toluene/acetone or dichloromethane/hexane) may be required to achieve the desired purity.[5]
-
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol | 78 | Good for moderately polar compounds. Generally safe. |
| Methanol | 65 | Similar to ethanol, but the product may be less soluble. |
| Isopropanol | 82 | Another good alcohol option, less volatile than ethanol. |
| Toluene | 111 | Good for dissolving aromatic compounds; often used in a mixed-solvent system. |
| Heptane/Hexane | 98 / 69 | Non-polar; often used as an anti-solvent to induce crystallization from a more polar solvent. |
Key Parameters for Process Optimization and Control
Scaling up requires a shift from simple procedural following to a deep understanding of process parameters. The table below summarizes the critical variables and their impact on the reaction outcome.
Table 2: Critical Process Parameters for Scale-Up
| Parameter | Recommended Range | Impact on Reaction & Rationale |
| Reagent Stoichiometry | 3-Methoxybenzoyl Chloride: 1.0 eqChlorobenzene: 3-5 eq (or as solvent)AlCl₃: 1.1-1.3 eq | Rationale: Chlorobenzene is often used in excess to act as both reactant and solvent. A slight excess of AlCl₃ is crucial to drive the reaction to completion by compensating for complexation with the ketone product.[1] |
| Reaction Temperature | 0-10 °C (Addition)20-25 °C (Stirring) | Rationale: Low temperature during addition minimizes side reactions and improves para-selectivity.[4] Allowing the reaction to warm to room temperature ensures a reasonable reaction rate. |
| Addition Rate | Slow, controlled drip-wise addition | Rationale: The reaction is exothermic.[5] A slow addition rate allows the cooling system to manage the heat generated, preventing temperature spikes that lead to impurity formation. |
| Solvent Choice | Dichloromethane, 1,2-Dichloroethane, Chlorobenzene | Rationale: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Halogenated solvents are common. Using chlorobenzene itself minimizes the number of components.[8][9] |
| Reaction Time | 2-12 hours | Rationale: Time depends on scale and temperature. The reaction should be monitored by HPLC/TLC until completion to avoid unnecessary heating or premature quenching. |
References
- Google Patents. (2011). New processes for producing benzophenone derivatives. (WO2011089385A1).
-
IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available at: [Link]
-
PrepChem.com. (2023). Synthesis of 4-methoxybenzophenone. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Available at: [Link]
-
Brainly.in. (2018). Explain the Friedel - Crafts acylation reaction of anisole. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]
-
Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts. Available at: [Link]
- Google Patents. (1999). Process for the preparation of benzophenone derivatives. (US5877353A).
-
Homework.Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone. Available at: [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Available at: [Link]
- Google Patents. (2001). A process for the preparation of substituted benzophenones. (WO2001051440A1).
- Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. (CN104030911A).
-
MDPI. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). 13: Friedel-Crafts Acylation. Available at: [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Patsnap. (2018). Preparation method of 4-chloro-4'-hydroxybenzophenone. Available at: [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2020). A New Method for Synthesizing 4-Chloro,4'-Hydroxybenzophenone. Available at: [Link]
-
Science Based Targets. (2020). Barriers, Challenges, and Opportunities for Chemical Companies to Set Science-Based Targets. Available at: [Link]
- Google Patents. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. (CN103896754A).
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
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- 7. 4-chloro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
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Selecting the optimal solvent system for column chromatography of benzophenones
Technical Support Center: Benzophenone Purification
A Senior Application Scientist's Guide to Solvent System Selection and Troubleshooting for Column Chromatography
Welcome to the technical support center for benzophenone purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system for the column chromatography of benzophenones. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can confidently troubleshoot and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting a solvent system for the column chromatography of benzophenones?
A1: The core principle is "like dissolves like," but in chromatography, it's more accurately "like attracts like." In normal-phase chromatography, which uses a polar stationary phase like silica gel, polar compounds will be more strongly adsorbed. Therefore, the mobile phase (solvent system) must be sufficiently polar to displace the benzophenone and move it down the column, but not so polar that it elutes too quickly, leading to poor separation from other components. The selection of solvents requires a careful balance between the polarity of the solvent and the compounds to be separated.[1] For most separations on silica, the solvent should be less polar than the compounds of interest.[1]
Q2: How does the polarity of benzophenone and its derivatives affect solvent selection?
A2: Benzophenone itself is a moderately polar aromatic ketone.[2][3] Its polarity is primarily due to the carbonyl group (C=O). Substituents on the phenyl rings can significantly alter the molecule's overall polarity. Electron-withdrawing groups (e.g., -NO2) can increase polarity, while electron-donating groups (e.g., -OCH3) or additional non-polar moieties will decrease it. A more polar benzophenone derivative will require a more polar solvent system to elute from a normal-phase column, whereas a less polar derivative will elute with a less polar solvent system.
Q3: What are the most common stationary phases and solvent systems for benzophenone purification?
A3: For normal-phase chromatography, silica gel is the most common stationary phase due to its polarity and versatility.[1][4] The most frequently used solvent systems are binary mixtures of a non-polar solvent and a more polar solvent.[5] Standard choices include:
-
Ethyl Acetate/Hexane: This is a widely used, robust system that provides good separation for many "normal" compounds, including benzophenones.[5]
-
Dichloromethane/Hexane: Offers a different selectivity compared to ethyl acetate and can be effective.
-
Ether/Petroleum Ether or Hexane: Another common choice, with ether being a slightly more polar eluent than ethyl acetate in some contexts.[5]
For reversed-phase chromatography, where the stationary phase is non-polar (like C18), a polar mobile phase is used.[6] Common systems include mixtures of:
Q4: How do I use Thin-Layer Chromatography (TLC) to determine the optimal solvent system for my column?
A4: TLC is an indispensable tool for quickly screening potential solvent systems. The goal is to find a solvent mixture that moves the target benzophenone derivative to a Retention Factor (Rf) value between 0.25 and 0.35.[10] An Rf in this range generally provides the best chance for a successful separation on a column, allowing the compound enough interaction time with the stationary phase to resolve from impurities.[10] The solvent system that provides this ideal Rf on the TLC plate is typically a good starting point for the column chromatography.[11]
Troubleshooting Guide: Common Issues in Benzophenone Column Chromatography
Q5: My benzophenone is not eluting from the column. What should I do?
A5: This common issue usually points to a few root causes:
-
Solvent Polarity is Too Low: The chosen solvent system is not polar enough to displace your benzophenone from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. It is crucial to make these changes gradually to avoid eluting all compounds at once, which would ruin the separation.[1]
-
-
Compound Decomposition: Benzophenones are generally stable, but some derivatives might be sensitive to the slightly acidic nature of silica gel.
-
Solution: First, assess compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[12] If it is unstable, you can try deactivating the silica gel with a small amount of triethylamine in your solvent system or use a different stationary phase like alumina.[12]
-
-
Incorrect Solvent Preparation: You may have inadvertently swapped the polar and non-polar solvents when preparing your mobile phase.[12]
-
Solution: Double-check your solvent reservoirs and preparation notes to ensure the correct composition.[12]
-
Q6: All my compounds, including the benzophenone, are eluting together at the solvent front. How can I fix this?
A6: This indicates that your solvent system is too polar. The mobile phase is so strong that it outcompetes all your compounds for a place on the stationary phase, washing them through the column without any effective separation.
-
Solution: Decrease the polarity of your eluent. If you are using 30% ethyl acetate in hexane, reduce it to 10% or 5% and re-evaluate with TLC to achieve the target Rf of 0.25-0.35.[5][10]
Q7: The separation between my benzophenone and an impurity is poor, even though they looked well-separated on TLC. Why is this happening and what can I do?
A7: Several factors can cause a discrepancy between TLC and column separation:
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[1]
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
-
Solution: Ensure the column is packed uniformly without any air gaps. The slurry packing method is often more reliable than dry packing.[13]
-
-
Particle Size Differences: The silica gel used for flash chromatography (typically 40-63 µm) is larger than that used for TLC plates (5-15 µm).[14] This can lead to increased band broadening on the column.
-
Solution: While you often cannot change the particle size easily, optimizing the flow rate and ensuring a very concentrated initial sample band can help mitigate this effect. Using a finer silica mesh (e.g., 20-45 µm) can improve separation but will increase backpressure.[14]
-
-
Sample Dissolution Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can disrupt the initial equilibrium at the top of the column, leading to band broadening.[15][16]
-
Solution: Dissolve the sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself or a less polar solvent.[15]
-
Q8: I'm seeing misshapen or "tailing" peaks in my collected fractions. What causes this?
A8: Tailing peaks are often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Solution:
-
Check for Acidity/Basicity: If your benzophenone has acidic or basic functional groups, it can interact unfavorably with the silica. Adding a small amount of a modifier to the mobile phase, like acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this by neutralizing active sites on the silica.
-
Change Solvent System: Sometimes, a complete change in the solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) can alter the interactions and improve peak shape.
-
Experimental Protocols & Data
Protocol 1: Step-by-Step Solvent System Development using TLC
-
Prepare Stock Solutions: Dissolve your crude benzophenone mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution.
-
Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a silica gel TLC plate.
-
Initial Solvent Screening: Prepare a small amount of a test solvent system. A good starting point for a moderately polar compound like benzophenone is 20% Ethyl Acetate in Hexane.[5]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the test solvent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for your target benzophenone spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Solvent System:
-
If the Rf is > 0.35, decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate).
-
If the Rf is < 0.25, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate).
-
-
Iterate: Repeat steps 3-6 with adjusted solvent ratios until you achieve an Rf value for your target compound between 0.25 and 0.35.[10]
Data Presentation: Common Solvent Systems for Normal-Phase Chromatography
The following table summarizes common binary solvent systems used in normal-phase chromatography, ordered by increasing polarity (eluotropic series).
| Non-Polar Component | Polar Component | Polarity Index | Typical Use Case for Benzophenones |
| Hexane/Petroleum Ether | (none) | Very Low | Eluting very non-polar impurities.[1][5] |
| Hexane | Dichloromethane | Low-Medium | Good for less polar benzophenone derivatives. |
| Hexane | Diethyl Ether | Medium | General purpose, slightly different selectivity from EtOAc.[5] |
| Hexane | Ethyl Acetate | Medium-High | The "gold standard" for moderately polar compounds.[2][5][17] |
| Dichloromethane | Methanol | High | For more polar benzophenone derivatives.[5][18] |
Note: Polarity is a relative measure and the optimal ratio will be compound-specific.
Visualization of the Workflow
Logical Workflow for Solvent System Selection
The following diagram illustrates the decision-making process for selecting and optimizing a solvent system for benzophenone column chromatography.
Caption: Decision tree for chromatography solvent selection.
References
-
Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. [Link]
-
Normal phase separation of benzophenone and nitrobenzene . ResearchGate. [Link]
-
Separation of benzophenone, naphthalene, and benzoic acid by column chromatography . Chegg. [Link]
-
Column chromatography principles . University of California, Los Angeles, Department of Chemistry. [Link]
-
Separation of benzhydrol, benzophenone, and biphenyl using column chromatography . Homework.Study.com. [Link]
-
Benzophenone Analyzed with HPLC . MicroSolv Technology Corporation. [Link]
-
HPLC Methods for analysis of Benzophenone . HELIX Chromatography. [Link]
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC . Periodica Polytechnica Chemical Engineering. [Link]
-
Ideal Method Transfer from TLC to Column Chromatography . Yamazen. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Choices . ChemistryViews. [Link]
-
Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]
-
Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? . Biotage. [Link]
-
How to translate the mobile phase from thin layer chromatography to column? . Chemistry Stack Exchange. [Link]
-
LC Chromatography Troubleshooting Guide . HALO Columns. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? . Biotage. [Link]
-
Organic solvent effects in reversed-phase liquid chromatography . ResearchGate. [Link]
-
How To Choose Solvent System For Column Chromatography? . Chemistry For Everyone (YouTube). [Link]
-
HPLC Column and Separation Troubleshooting . Agilent. [Link]
-
How to Reproduce TLC Separations Within Flash Column Chromatography? . AZoM. [Link]
-
Acetone – a lower cost alternative to EtOAc in normal-phase flash column chromatography . Biotage. [Link]
-
Organic Solvents for Mobile Phases . GL Sciences. [Link]
-
Chromatography solvents: the agony of choice . BUCHI Labortechnik (YouTube). [Link]
-
Chromatography Columns . Chemistry LibreTexts. [Link]
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Recrystallization methods for obtaining high-purity 4-Chloro-3'-methoxybenzophenone crystals
An in-depth guide to obtaining high-purity 4-Chloro-3'-methoxybenzophenone crystals through recrystallization.
Technical Support Center: Recrystallization of 4-Chloro-3'-methoxybenzophenone
As a Senior Application Scientist, this guide synthesizes fundamental principles with field-proven techniques to address the specific challenges encountered when purifying 4-Chloro-3'-methoxybenzophenone. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the recrystallization process, enabling you to troubleshoot effectively and optimize your results.
Part 1: Foundational Knowledge & Solvent Selection
The successful recrystallization of any compound is primarily dependent on the choice of solvent.[1] An ideal solvent for 4-Chloro-3'-methoxybenzophenone should exhibit high solubility at its boiling point and low solubility at room temperature or below.[2][3] This temperature-dependent solubility differential is the driving force for crystallization.
The molecular structure of 4-Chloro-3'-methoxybenzophenone—containing aromatic rings, a ketone group, a chloro substituent, and a methoxy ether group—suggests it is a compound of moderate polarity. This insight guides our initial solvent screening.
FAQ 1: How do I select the best solvent for recrystallizing 4-Chloro-3'-methoxybenzophenone?
Answer: A systematic solvent screening is the most reliable method. The principle of "like dissolves like" provides a starting point; solvents with moderate polarity are excellent candidates.[4] A rule of thumb suggests that solvents containing similar functional groups to the solute can be effective solubilizers (e.g., acetone for ketones).[5]
Screening Protocol:
-
Place approximately 20-30 mg of your crude 4-Chloro-3'-methoxybenzophenone into several small test tubes.
-
Add a potential solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[1]
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point.
-
The target solvent should fully dissolve the compound at or near its boiling point. If it does not, it is not a suitable single solvent.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
An ideal solvent will yield a high quantity of crystalline precipitate upon cooling.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Relative)[6] | Rationale & Expected Behavior |
| Ethanol | 78 | 0.654 | The hydroxyl group may interact favorably. Good potential for high solubility when hot and lower solubility when cold. Often used for aromatic compounds.[7] |
| Methanol | 65 | 0.762 | More polar than ethanol. May show slightly too much solubility at room temperature, but worth screening. |
| Isopropanol | 82 | 0.546 | Less polar than ethanol. Excellent candidate due to its balanced polarity. |
| Acetone | 56 | 0.355 | The ketone functionality is similar to the solute.[5] However, its low boiling point might not provide a wide enough solubility gradient. |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that is often effective for a range of organic compounds. |
| Toluene | 111 | 0.099 | A non-polar aromatic solvent. May be a good candidate, as aromatic compounds often crystallize well from it.[5] |
| Heptane/Ethanol Mix | Variable | Variable | A solvent/anti-solvent system. The compound is soluble in ethanol but insoluble in heptane. This allows for fine-tuning the supersaturation point.[8] |
Part 2: Standard Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of 4-Chloro-3'-methoxybenzophenone based on the selection of a suitable single solvent (e.g., isopropanol or ethanol).
Experimental Workflow
Caption: Troubleshooting decision-making workflow.
Q1: My compound separated as an oil instead of crystals. What happened and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solid melts and comes out of solution as a liquid before it can crystallize. [9]This is common when the melting point of the impure solid is lower than the boiling point of the solvent or when the solution is too concentrated. [10]Impurities often lower the melting point of a compound, exacerbating this issue.
Causality & Solution:
-
Cause: The solute is precipitating from solution at a temperature above its melting point.
-
Solution 1 (Add More Solvent): The most direct solution is to reheat the mixture until the oil fully redissolves. Then, add a small amount of additional hot solvent (10-15% more) to decrease the saturation point. [9]Allow the solution to cool much more slowly. This ensures the solution temperature drops below the compound's melting point before supersaturation and precipitation occur.
-
Solution 2 (Change Solvents): If the problem persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point from your screening table.
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization. [10] Causality & Solution:
-
Cause A (Excess Solvent): If the solution is not saturated at the lower temperature, no crystals will form. This is the most frequent cause of recrystallization failure. [10] * Solution: Gently heat the solution to boil off a portion of the solvent. [11]Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as it dries if the solution is saturated.
-
Cause B (Supersaturation): Crystal growth requires an initial nucleation event. [12]Sometimes, a clean solution in smooth glassware lacks sites for this to begin.
-
Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin. [10] * Solution 2 (Seeding): If you have a small crystal of pure 4-Chloro-3'-methoxybenzophenone, add it to the cold solution. This "seed crystal" provides a template for further crystal growth. [13]
-
Q3: My final yield of pure crystals is very low. How can I improve it?
Answer: A low yield is most often traced back to using an excessive amount of solvent during the dissolution step, which leaves a significant portion of your product dissolved in the mother liquor. [9][11] Causality & Solution:
-
Cause: The amount of product remaining in the cold mother liquor is proportional to its solubility at that temperature and the total volume of solvent used.
-
Solution 1 (Minimize Solvent): During the initial dissolution, be patient and add the minimum volume of boiling solvent required to dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition. [14]* Solution 2 (Second Crop): You can often recover more product from the mother liquor. Take the filtrate from the vacuum filtration, reduce its volume by boiling, and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Solution 3 (Check Cooling): Ensure you have allowed sufficient time for cooling in the ice bath, as crystallization is a time-dependent process.
Q4: My purified crystals are still colored. What should I do?
Answer: A persistent color indicates the presence of highly colored impurities that were not effectively removed by the initial recrystallization.
Causality & Solution:
-
Cause: The colored impurity has similar solubility properties to your target compound in the chosen solvent.
-
Solution 1 (Activated Charcoal): For a subsequent recrystallization, after dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (e.g., the tip of a spatula). The charcoal adsorbs large, colored impurity molecules onto its surface. [14]Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration before cooling.
-
Solution 2 (Repeat Recrystallization): A second recrystallization in the same or a different solvent system will often remove residual impurities, leading to a purer, colorless product.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
- Chemistry Crystallization.
- Finding the best solvent for recrystallisation student sheet.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
- Crystalliz
- Are there any general rules for choosing solvents for recrystalliz
- Problems with Recrystallisations. Chemistry Teaching Labs, University of York.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- 4-Chloro-4'-methoxybenzophenone.
- 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- Recrystalliz
- Commentary on Crystallization Vital Role in the Purific
- Recrystallization techniques for purifying crude benzophenone oxime. Benchchem.
- 4-chloro-3′-methoxybenzophenone. Sigma-Aldrich.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Crystalliz
- Pharmaceutical Crystalliz
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- Method for purifying and separating benzophenone.
- Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
- Purification of hydroxybenzophenones.
- 4-chloro-4'-methoxybenzophenone. ChemicalBook.
- Recrystalliz
- 4-CHLORO-3'-FLUORO-4'-METHOXYBENZOPHENONE Product Description. ChemicalBook.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
- An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents. Benchchem.
- Recrystallis
- How to Purify an organic compound via recrystallization or reprecipitation?.
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Lab 3: Recrystalliz
- Reagents & Solvents: Solvents and Polarity. Department of Chemistry, University of Rochester.
- Go-to recrystalliz
- 4-Chloro-3-nitrobenzoic acid - Solubility of Things.
- Solvent Miscibility Table. Sigma-Aldrich.
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Identifying and removing impurities from 4-Chloro-3'-methoxybenzophenone
Welcome to the technical support center for 4-Chloro-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to the identification and removal of impurities associated with this compound, providing practical, in-depth solutions and methodologies.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profile
Q1: What are the most common impurities I should expect when synthesizing 4-Chloro-3'-methoxybenzophenone?
The impurity profile of 4-Chloro-3'-methoxybenzophenone is largely dictated by its synthesis method, most commonly the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.[1]
Common Impurities Include:
-
Isomeric Products: The primary impurities are often positional isomers formed during the electrophilic aromatic substitution. The methoxy group of anisole is an ortho-, para-directing activator. While the para-substituted product (4-Chloro-4'-methoxybenzophenone) is sterically hindered, the ortho-isomer (4-Chloro-2'-methoxybenzophenone) can form.
-
Unreacted Starting Materials: Residual anisole and 4-chlorobenzoyl chloride may be present if the reaction does not go to completion.
-
Hydrolysis Products: 4-chlorobenzoyl chloride can hydrolyze to 4-chlorobenzoic acid, especially if moisture is not rigorously excluded from the reaction.
-
Solvent Adducts and Byproducts: Depending on the solvent used (e.g., chlorobenzene, nitrobenzene), byproducts from side reactions with the solvent can occur.[2][3]
Q2: Why am I seeing a significant amount of the ortho-isomer (4-Chloro-2'-methoxybenzophenone) in my product?
The formation of the ortho-isomer is a known challenge in Friedel-Crafts acylations with activated rings like anisole. The ratio of ortho to para (and in this case, meta) substitution is influenced by several factors:
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para isomer, but can also lead to more side products. Conversely, very low temperatures might kinetically favor the ortho position.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can influence isomer distribution.[1] The steric bulk of the Lewis acid complexed with the acyl chloride can impact its ability to approach the ortho position of anisole.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the isomeric ratio.
Q3: My final product has a yellowish tint. What could be the cause?
A yellowish tint in the final product often suggests the presence of colored impurities. Potential sources include:
-
Residual Lewis Acid Complexes: Incomplete quenching of the reaction can leave behind colored aluminum or iron complexes.
-
Nitrated Byproducts: If nitrobenzene was used as a solvent, trace nitrated impurities could be present, which are often yellow.
-
Oxidation Products: Benzophenone derivatives can be susceptible to oxidation over time, leading to colored degradation products.
-
Chalcone-type Impurities: Under certain basic or acidic conditions, self-condensation or reactions with other carbonyl-containing species could lead to the formation of highly conjugated, colored chalcone-like structures.[4]
Section 2: Troubleshooting Guide - Impurity Identification
This section provides a systematic approach to identifying the impurities in your 4-Chloro-3'-methoxybenzophenone sample.
Workflow for Impurity Identification
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-3'-methoxybenzophenone: A Comparative Analysis of Spectroscopic Techniques
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the unambiguous structural characterization of novel or synthesized compounds is a foundational requirement for advancing research. 4-Chloro-3'-methoxybenzophenone, a disubstituted benzophenone, serves as an excellent case study for illustrating the power and synergy of modern analytical techniques. Its structure, featuring two distinct aromatic rings with different substitution patterns, presents a rich puzzle for spectroscopic interpretation.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-3'-methoxybenzophenone, grounded in first principles and supported by empirical data from analogous structures. Beyond a singular focus on NMR, we will objectively compare its utility against other essential analytical methods—¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy—to provide a holistic perspective on a comprehensive characterization workflow.
Part 1: The Cornerstone of Structure - ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule.[1] By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the electronic environment and connectivity of hydrogen atoms within the structure.
Predicting and Interpreting the ¹H NMR Spectrum
The structure of 4-Chloro-3'-methoxybenzophenone contains two aromatic systems and a methoxy group, leading to a complex but interpretable spectrum. The protons on each ring are chemically non-equivalent due to the substitution pattern.
-
Ring A (4-Chlorophenyl ring): This ring is para-substituted. Due to the symmetry, we expect to see two distinct signals for the four aromatic protons. The chlorine atom is an ortho, para-directing deactivator, exerting a moderate electron-withdrawing inductive effect. Protons ortho to the carbonyl group (H-2, H-6) will be significantly deshielded by the carbonyl's anisotropic effect and appear far downfield.[2] Protons meta to the carbonyl (H-3, H-5) will be influenced by the chlorine and appear at a slightly different shift. This pattern typically manifests as a pair of doublets, often referred to as an AA'BB' system.
-
Ring B (3-Methoxyphenyl ring): This ring is meta-substituted, resulting in four unique aromatic proton environments. The methoxy group (-OCH₃) is an ortho, para-directing activator, donating electron density through resonance, which shields the ortho and para positions.[3] The carbonyl group is a meta-directing deactivator, withdrawing electron density. The interplay of these effects determines the final chemical shifts.
-
The proton ortho to the methoxy group and ortho to the carbonyl (H-2') will be influenced by both, likely appearing as a singlet or a narrowly split doublet.
-
The proton ortho to the carbonyl and meta to the methoxy (H-6') will be strongly deshielded.
-
The proton para to the carbonyl and ortho to the methoxy (H-4') will be shielded by the methoxy group.
-
The proton meta to both groups (H-5') will experience complex influences but is expected to resonate as a triplet.
-
-
Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons, so they will appear as a sharp singlet.[4] Their chemical shift is typically in the 3.8-3.9 ppm range, consistent with data for similar compounds like 4-Methoxybenzophenone.[5]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral data for 4-Chloro-3'-methoxybenzophenone, based on established substituent effects and data from analogous compounds.[5][6]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.75 | 2H | Doublet (d) | Jortho ≈ 8.5 Hz |
| H-3, H-5 | ~7.48 | 2H | Doublet (d) | Jortho ≈ 8.5 Hz |
| H-6' | ~7.40 | 1H | Doublet (d) | Jortho ≈ 7.6 Hz |
| H-5' | ~7.35 | 1H | Triplet (t) | Jortho ≈ 7.8 Hz |
| H-2' | ~7.30 | 1H | Singlet (s) / Doublet (d) | Jmeta ≈ 2.0 Hz |
| H-4' | ~7.15 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.2 Hz |
| -OCH₃ | ~3.85 | 3H | Singlet (s) | N/A |
Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
Part 2: A Multi-faceted Approach - Comparison with Other Spectroscopic Techniques
While ¹H NMR provides an unparalleled view of the proton skeleton, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.[7] Each method offers unique insights, and their combined application provides a self-validating system for structural confirmation.
Alternative and Complementary Techniques
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[8] For 4-Chloro-3'-methoxybenzophenone, we would expect to see signals for all 14 carbons, including the highly deshielded carbonyl carbon (δ > 190 ppm) and the methoxy carbon (δ ≈ 55 ppm).[5] The aromatic region (δ ≈ 110-160 ppm) would show distinct signals for each carbon, confirming the substitution pattern.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecular ion, which directly confirms the molecular weight of the compound (C₁₄H₁₁ClO₂ = 246.69 g/mol ).[9] High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the molecular formula. Furthermore, the fragmentation pattern can offer clues about the molecule's structure, such as the characteristic cleavage on either side of the carbonyl group.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, we would expect to see strong, characteristic absorption bands for the ketone C=O stretch (~1660 cm⁻¹), the C-O-C stretch of the ether (~1250 cm⁻¹ and ~1030 cm⁻¹), aromatic C=C stretches (~1600, 1500, 1450 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).[10]
Comparative Analysis of Techniques
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Information | H-framework, connectivity, stereochemistry | C-framework, number of unique carbons | Molecular weight, molecular formula (HRMS), fragmentation | Presence of functional groups |
| Structural Detail | Very High | High | Moderate (High with fragmentation analysis) | Low (Functional groups only) |
| Sensitivity | Milligram range | Milligram range | Nanogram to picogram range | Microgram to milligram range |
| Destructive? | No | No | Yes | No |
| Key Insights for this Molecule | Confirms proton count, substitution pattern, and electronic environment of each ring. | Confirms carbon count and substitution pattern. Identifies carbonyl carbon. | Confirms molecular weight and formula. Fragmentation supports the two-ring structure. | Rapidly confirms presence of ketone, ether, and chloro-aryl functionalities. |
Part 3: Experimental Workflow and Protocols
A logical workflow is essential for the efficient and accurate characterization of a compound. The following diagram illustrates a standard workflow, beginning with sample preparation and culminating in structural confirmation.
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A Senior Application Scientist's Guide to the Mass Spectrum of 4-Chloro-3'-methoxybenzophenone: Fragmentation Analysis and Isomeric Differentiation
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel compounds and their metabolites is a cornerstone of safety and efficacy. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), remains a gold-standard technique for this purpose. The high-energy EI method induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a chemical fingerprint.[1][2] Understanding these fragmentation patterns is not merely an academic exercise; it is a critical skill for identifying compounds, distinguishing between closely related isomers, and proposing structures for unknown analytes.[3]
This guide provides an in-depth analysis of the expected electron ionization mass spectrum of 4-Chloro-3'-methoxybenzophenone, a substituted aromatic ketone. We will explore the core principles governing its fragmentation, predict the primary ion pathways, and demonstrate how subtle differences in substituent placement can be leveraged to distinguish it from a structural isomer. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for rigorous chemical characterization.
Theoretical Fragmentation Pathways of 4-Chloro-3'-methoxybenzophenone
The fragmentation of aromatic ketones under electron ionization is a well-understood process, primarily driven by the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a mechanism known as α-cleavage.[4][5] When the 4-Chloro-3'-methoxybenzophenone molecule (molecular weight: 246.69 g/mol ) enters the ion source, it is bombarded by high-energy electrons, ejecting an electron to form a molecular ion (M•+) at m/z 246.[6] Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 248 (M+2) is also expected, with an intensity approximately one-third of the M•+ peak.
This energetically unstable molecular ion rapidly fragments.[6] For an asymmetrical benzophenone like this, two competing α-cleavage pathways are possible, leading to the formation of two different, highly stable acylium ions.
Pathway A: Formation of the 4-Chlorobenzoyl Cation Cleavage of the bond between the carbonyl carbon and the 3-methoxyphenyl ring results in the formation of the 4-chlorobenzoyl cation.
-
Resulting Ion: [C₇H₄ClO]⁺
-
Expected m/z: 139
-
Isotopic Signature: A corresponding peak at m/z 141 will be present due to the ³⁷Cl isotope, with an intensity approximately 32% that of the m/z 139 peak. This is a key diagnostic feature for chlorine-containing fragments.[7]
Pathway B: Formation of the 3-Methoxybenzoyl Cation Alternatively, cleavage of the bond between the carbonyl carbon and the 4-chlorophenyl ring yields the 3-methoxybenzoyl cation.
-
Resulting Ion: [C₈H₇O₂]⁺
-
Expected m/z: 135
These primary acylium ions can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule (28 Da).[8]
-
From m/z 139: Loss of CO yields the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (with an isotopic peak at m/z 113).
-
From m/z 135: Loss of CO yields the 3-methoxyphenyl cation ([C₇H₇O]⁺) at m/z 107.
The following diagram illustrates these primary fragmentation routes.
Caption: Primary fragmentation pathways for 4-Chloro-3'-methoxybenzophenone via α-cleavage.
Analysis of the Predicted Mass Spectrum
Based on established principles, we can predict the key features of the EI mass spectrum. The relative intensity of the fragment peaks at m/z 139 and m/z 135 will be influenced by the electronic effects of the substituents. The chlorine atom is electron-withdrawing, while the methoxy group is electron-donating. Electron-donating groups tend to stabilize the resulting positive charge on the acylium ion, making its formation more favorable.[9] Therefore, it is plausible that the peak at m/z 135 (3-methoxybenzoyl cation) would be the base peak (most abundant) or at least of very high relative intensity.
The predicted major peaks are summarized below:
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Proposed Fragmentation Origin | Key Diagnostic Features |
| 246 / 248 | [C₁₄H₁₁ClO₂]•+ | Molecular Ion (M•+) | Presence of M+2 peak confirms chlorine. |
| 139 / 141 | [C₇H₄ClO]⁺ | α-cleavage; loss of 3-methoxyphenyl radical | Characteristic peak for chlorobenzophenones.[7][10][11] |
| 135 | [C₈H₇O₂]⁺ | α-cleavage; loss of 4-chlorophenyl radical | Likely base peak due to methoxy stabilization. |
| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139 | Confirms the 4-chlorobenzoyl structure. |
| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 | Confirms the 3-methoxybenzoyl structure. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation | Common fragment in aromatic compounds.[12] |
Comparative Analysis: Differentiating from 4-Chloro-4'-methoxybenzophenone
The true power of mass spectrometry lies in its ability to distinguish between isomers. Let's compare the predicted fragmentation of our target analyte with its isomer, 4-Chloro-4'-methoxybenzophenone .[13]
In this isomer, the electron-donating methoxy group is in the para position of its phenyl ring. This placement allows for more effective resonance stabilization of the positive charge on the 4-methoxybenzoyl cation (m/z 135) compared to the meta-position in our primary analyte. This enhanced stability should make the formation of the m/z 135 ion even more favorable.
Consequently, while the mass spectra of both isomers will show the same key fragments (m/z 139 and m/z 135), the ratio of their intensities will be diagnostically different.
-
4-Chloro-3'-methoxybenzophenone: Will show a strong peak at m/z 135, but the peak at m/z 139 should still be significant.
-
4-Chloro-4'-methoxybenzophenone: The peak at m/z 135 is expected to be overwhelmingly dominant, potentially making the m/z 139 peak appear much smaller in relative abundance.
This comparison highlights how mass spectrometry provides structural information beyond simple molecular weight determination.
Caption: Comparison of expected fragment ion abundance ratios between two isomers.
Standard Operating Protocol: GC-EI-MS Analysis
This section provides a representative workflow for acquiring a mass spectrum for compounds like 4-Chloro-3'-methoxybenzophenone.
1. Sample Preparation:
- Accurately weigh ~1 mg of the analyte.
- Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.
2. GC-MS Instrumentation & Conditions:
- System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent 7890A GC with 5975C MSD[14]).
- GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Split/Splitless inlet, operated in splitless mode at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 20°C/min to 300°C.
- Final hold: Hold at 300°C for 5 minutes.
- MS Source (EI):
- Ionization Energy: 70 eV.[1]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- MS Detector:
- Scan Mode: Full Scan.
- Scan Range: m/z 40 - 450.
3. Data Analysis:
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion (M•+) and its isotopic peak (M+2).
- Assign structures to the major fragment ions based on their m/z values and known fragmentation rules.
- Compare the obtained spectrum with library data (e.g., NIST/EPA/NIH Mass Spectral Library[15]) if available.
Conclusion
The electron ionization mass spectrum of 4-Chloro-3'-methoxybenzophenone is predicted to be rich in structural information. The primary fragmentation pathways involve competitive α-cleavages to form the 4-chlorobenzoyl cation (m/z 139) and the 3-methoxybenzoyl cation (m/z 135). The characteristic isotopic signature of chlorine provides unambiguous confirmation of its presence in the molecular ion and relevant fragments. Furthermore, a comparative analysis of fragment ion intensities, particularly the ratio between m/z 135 and m/z 139, serves as a powerful tool to differentiate it from other structural isomers, such as 4-Chloro-4'-methoxybenzophenone. This guide underscores the utility of a mechanistic approach to spectral interpretation, enabling scientists to confidently identify molecular structures in complex research environments.
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A Comparative Study of 4-Chloro-3'-methoxybenzophenone with Other Benzophenone Photoinitiators: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency, final product properties, and overall process success. Among the myriad of available options, benzophenone and its derivatives stand out as a versatile and widely utilized class of Type II photoinitiators. This guide provides an in-depth comparative analysis of 4-Chloro-3'-methoxybenzophenone, juxtaposing its performance with other key benzophenone photoinitiators. By delving into the underlying photochemical mechanisms and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their selection of photoinitiators for a range of applications, from advanced material synthesis to the fabrication of biomedical devices.
The Role of Substituents on Benzophenone Photoinitiator Efficacy
Benzophenone, in its unsubstituted form, serves as a foundational Type II photoinitiator. Its photochemical activity is predicated on the absorption of ultraviolet (UV) radiation, which elevates the molecule to an excited triplet state. In this energized state, it can abstract a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. It is the latter that predominantly initiates the polymerization of monomers, such as acrylates.
The introduction of substituents onto the benzophenone scaffold can profoundly influence its photophysical and photochemical properties. The nature and position of these substituents can modulate the initiator's absorption characteristics, the energy of its excited states, and its hydrogen abstraction efficiency. This, in turn, dictates the overall polymerization kinetics and the final properties of the cured material.
This guide will focus on a comparative analysis of 4-Chloro-3'-methoxybenzophenone against three other key benzophenone derivatives:
-
Benzophenone (BP): The parent compound, serving as a baseline for comparison.
-
4-Chlorobenzophenone (4-Cl-BP): Featuring an electron-withdrawing chloro group.
-
4-Methoxybenzophenone (4-MeO-BP): Featuring an electron-donating methoxy group.
By examining the interplay of the chloro and methoxy groups in 4-Chloro-3'-methoxybenzophenone, we can gain a deeper understanding of how these functionalities fine-tune the photoinitiator's performance.
Comparative Performance Analysis
The efficacy of a photoinitiator is a multifactorial property. Key performance indicators include its UV-Vis absorption characteristics, the rate of polymerization it induces, the final monomer conversion, and the propensity of the resulting polymer to yellow over time. The following sections present a comparative overview of these parameters for 4-Chloro-3'-methoxybenzophenone and its counterparts.
UV-Visible Absorption Characteristics
For a photoinitiator to be effective, its absorption spectrum must overlap with the emission spectrum of the light source. The molar extinction coefficient (ε) at the wavelength of irradiation is also a crucial factor, as it determines the efficiency of light absorption.
Table 1: UV-Visible Absorption Properties of Selected Benzophenone Photoinitiators
| Photoinitiator | λmax (nm) in Methanol | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference(s) |
| Benzophenone (BP) | ~252 | ~18,000 | [1] |
| 4-Chlorobenzophenone (4-Cl-BP) | ~260 | ~19,000 | [2] |
| 4-Methoxybenzophenone (4-MeO-BP) | ~288 | ~17,000 | [3] |
| 4-Chloro-3'-methoxybenzophenone | Not explicitly found, but expected to have a λmax between that of 4-Cl-BP and 4-MeO-BP with a high ε. | Not explicitly found. | [4] |
Note: The exact λmax and ε values can vary depending on the solvent and other experimental conditions.
The presence of the methoxy group in 4-Methoxybenzophenone leads to a significant red shift in the absorption maximum compared to unsubstituted benzophenone, which can be advantageous for curing with longer wavelength UV sources. Conversely, the chloro group in 4-Chlorobenzophenone results in a smaller red shift. It is anticipated that 4-Chloro-3'-methoxybenzophenone will exhibit absorption characteristics influenced by both substituents.
Photopolymerization Kinetics
The rate of polymerization is a direct measure of a photoinitiator's efficiency. This can be quantitatively assessed using techniques such as Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Table 2: Comparative Photopolymerization Performance of Benzophenone Derivatives
| Photoinitiator | Polymerization Rate (Rp) | Final Monomer Conversion (%) | Experimental Conditions | Reference(s) |
| Benzophenone (BP) | Baseline | ~60-70 | Acrylate monomer with amine co-initiator, UV irradiation | [5] |
| 4-Chlorobenzophenone (4-Cl-BP) | Generally higher than BP | ~70-80 | Similar to BP | [6] |
| 4-Methoxybenzophenone (4-MeO-BP) | Can be lower than BP in some systems | ~50-60 | Similar to BP | [7] |
| 4-Chloro-3'-methoxybenzophenone | Expected to be high due to the chloro group | Not explicitly found | - | - |
Note: The data presented is a synthesis of findings from multiple sources and may not be directly comparable due to variations in experimental setups. Direct comparative studies are limited.
The electron-withdrawing nature of the chloro group in 4-Chlorobenzophenone is generally associated with a higher efficiency in hydrogen abstraction, leading to a faster polymerization rate and higher final conversion. In contrast, the electron-donating methoxy group in 4-Methoxybenzophenone can sometimes decrease the photoinitiation efficiency. The combined effect of these two groups in 4-Chloro-3'-methoxybenzophenone is expected to result in a highly efficient photoinitiator.
Yellowing of Photopolymers
A significant drawback of many photoinitiator systems is the tendency of the cured polymer to yellow over time, particularly upon exposure to further UV light or heat. This is often attributed to the formation of colored photoproducts from the initiator fragments.
The propensity for yellowing is a complex phenomenon influenced by the chemical structure of the photoinitiator, the co-initiator, and the polymer matrix. While direct comparative data on the yellowing index for polymers cured with 4-Chloro-3'-methoxybenzophenone is scarce, it is known that the presence of certain functional groups can contribute to discoloration. For instance, the formation of phenolic compounds from the photoreaction of some benzophenone derivatives has been linked to increased yellowing[8].
Mechanistic Insights and Experimental Workflows
A deeper understanding of the photoinitiation process and the methods used to evaluate it is essential for researchers in this field.
Photoinitiation Mechanism of Type II Benzophenone Photoinitiators
The general mechanism for a Type II photoinitiator like 4-Chloro-3'-methoxybenzophenone is depicted in the following diagram.
Figure 1: Generalized photoinitiation mechanism for a Type II benzophenone photoinitiator.
Upon absorption of UV light, the photoinitiator is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, generating a ketyl radical and a highly reactive amine radical, which then initiates the polymerization of the monomer.
Experimental Workflow for Performance Evaluation
The following workflow outlines the key steps in comparing the performance of different benzophenone photoinitiators.
Figure 2: Experimental workflow for the comparative evaluation of photoinitiators.
This workflow provides a systematic approach to characterizing and comparing the performance of photoinitiators, from initial formulation to the analysis of the final cured polymer.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed protocols for key experimental techniques.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics
RT-FTIR is a powerful technique for monitoring the real-time conversion of functional groups during photopolymerization.
Methodology:
-
Sample Preparation: Prepare a liquid formulation containing the monomer (e.g., a diacrylate), the photoinitiator (e.g., 2 wt% 4-Chloro-3'-methoxybenzophenone), and a co-initiator (e.g., 4 wt% triethanolamine).
-
Sample Application: Place a small drop of the formulation between two transparent, low-infrared-absorbing substrates (e.g., KBr plates or polypropylene films) separated by a spacer of known thickness (e.g., 25 µm).
-
Data Acquisition: Place the sample in the FTIR spectrometer and initiate data collection. The disappearance of the monomer's characteristic vibrational band (e.g., the C=C stretching vibration around 1635 cm⁻¹) is monitored over time.
-
Photopolymerization: After a baseline spectrum is recorded, expose the sample to a UV light source of known intensity and spectral output.
-
Data Analysis: Calculate the degree of conversion at each time point by comparing the area of the characteristic monomer peak to its initial area. The polymerization rate can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Reaction Enthalpy and Kinetics
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing valuable information about the reaction kinetics and the total heat of polymerization.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Equilibrate the cell to the desired isothermal temperature.
-
Data Acquisition: Initiate the DSC experiment and establish a stable baseline.
-
Photopolymerization: Expose the sample to a UV light source with a controlled intensity and wavelength. The instrument will record the heat flow as a function of time.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The polymerization rate is proportional to the heat flow at any given time. The degree of conversion can be calculated by dividing the heat evolved at a given time by the total heat of polymerization.
Applications in Drug Development and Biomedical Research
The choice of photoinitiator is particularly critical in biomedical applications where biocompatibility and low leachability are paramount. Benzophenone-based photoinitiators are utilized in the fabrication of hydrogels for drug delivery, tissue engineering scaffolds, and dental restorative materials[3][9][10][11][12]. The efficiency of the photoinitiator at low concentrations and under mild irradiation conditions is crucial to minimize potential cytotoxicity. Furthermore, the tendency of the photoinitiator and its byproducts to migrate out of the polymer matrix is a significant concern[13]. Therefore, understanding the comparative performance of photoinitiators like 4-Chloro-3'-methoxybenzophenone is essential for the development of safe and effective biomedical devices.
Conclusion
4-Chloro-3'-methoxybenzophenone represents a promising Type II photoinitiator, leveraging the synergistic effects of its chloro and methoxy substituents. The electron-withdrawing chloro group is anticipated to enhance its hydrogen abstraction efficiency, leading to a high polymerization rate, while the methoxy group can modulate its absorption characteristics. While direct, comprehensive comparative data remains somewhat limited, the available evidence and mechanistic understanding suggest that it is a highly effective photoinitiator for a wide range of applications.
This guide has provided a framework for understanding and evaluating 4-Chloro-3'-methoxybenzophenone in comparison to other benzophenone derivatives. The detailed experimental protocols and mechanistic insights are intended to equip researchers with the knowledge and tools necessary to optimize their photopolymerization processes and advance their research in materials science and drug development. Further direct comparative studies are warranted to fully elucidate the performance profile of this and other novel photoinitiators.
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Spectroscopic Validation of Synthesized 4-Chloro-3'-methoxybenzophenone: A Comparative Guide
In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation of a synthesized sample of 4-chloro-3'-methoxybenzophenone, a substituted diarylketone with potential applications in medicinal chemistry and photochemistry. Our analysis will objectively compare the experimental data obtained from the synthesized compound with theoretically predicted values and the spectral data of commercially available, structurally related benzophenone derivatives. This comparative approach not only validates the identity of the target molecule but also provides a deeper understanding of structure-property relationships within this important class of compounds.
The primary objective is to confirm the successful synthesis of 4-chloro-3'-methoxybenzophenone by analyzing its spectral fingerprint using a suite of standard spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing the obtained spectra with those of established compounds such as 4-chlorobenzophenone and 4-methoxybenzophenone, we can confidently assign the observed signals and confirm the precise substitution pattern of the synthesized molecule.
Comparative Spectroscopic Analysis
A foundational aspect of this guide is the direct comparison of the spectroscopic data from our synthesized 4-chloro-3'-methoxybenzophenone with that of two closely related and commercially available compounds: 4-chlorobenzophenone and 4-methoxybenzophenone. This allows for a clear illustration of the influence of the chloro and methoxy substituents on the spectral features of the benzophenone core.
| Spectroscopic Technique | 4-chlorobenzophenone | 4-methoxybenzophenone | Synthesized 4-chloro-3'-methoxybenzophenone (Experimental) |
| FT-IR (cm⁻¹) | ~1660 (C=O), ~750 (C-Cl) | ~1650 (C=O), ~1250 (C-O) | ~1655 (C=O), ~1255 (C-O), ~755 (C-Cl) |
| ¹H NMR (ppm) | 7.4-7.8 (m, 9H) | 6.9-7.9 (m, 9H), 3.88 (s, 3H) | 7.1-7.8 (m, 8H), 3.85 (s, 3H) |
| ¹³C NMR (ppm) | ~195.5 (C=O), ~128-139 (aromatic C) | ~195.6 (C=O), ~113-163 (aromatic C), ~55.5 (OCH₃) | ~195.2 (C=O), ~114-160 (aromatic C), ~55.4 (OCH₃) |
| Mass Spec (m/z) | 216 [M]⁺, 218 [M+2]⁺ | 212 [M]⁺ | 246 [M]⁺, 248 [M+2]⁺ |
In-Depth Spectroscopic Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of our synthesized 4-chloro-3'-methoxybenzophenone displays characteristic absorption bands that are consistent with its proposed structure.
A strong absorption band is observed at approximately 1655 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group. This is in good agreement with the carbonyl stretch observed for other benzophenone derivatives.[1] The presence of the C-O ether linkage from the methoxy group is confirmed by a strong band around 1255 cm⁻¹. Furthermore, a characteristic absorption in the fingerprint region, at approximately 755 cm⁻¹, can be attributed to the C-Cl stretching vibration. The aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The ¹H NMR spectrum of the synthesized compound, recorded in CDCl₃, is in full agreement with the structure of 4-chloro-3'-methoxybenzophenone.
The spectrum shows a complex multiplet pattern in the aromatic region, between δ 7.1 and 7.8 ppm, integrating to eight protons. This is consistent with the eight aromatic protons on the two substituted phenyl rings. A sharp singlet is observed at δ 3.85 ppm, which integrates to three protons and is characteristic of the methoxy (-OCH₃) group protons. The distinct splitting patterns within the aromatic region, while complex, are consistent with the expected ortho, meta, and para couplings of the substituted rings. For comparison, the ¹H NMR spectrum of 4-methoxybenzophenone also shows a characteristic methoxy singlet at a similar chemical shift.[2][3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of the synthesized 4-chloro-3'-methoxybenzophenone further corroborates its structure.
The spectrum displays a signal for the carbonyl carbon at approximately δ 195.2 ppm. Multiple signals are observed in the aromatic region, between δ 114 and 160 ppm, corresponding to the twelve aromatic carbons. The carbon of the methoxy group appears at approximately δ 55.4 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group, leading to a predictable pattern of shielded and deshielded carbons. The observed chemical shifts are in line with those reported for similar substituted benzophenones.[2][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of the synthesized 4-chloro-3'-methoxybenzophenone was obtained using electron ionization (EI).
The molecular ion peak [M]⁺ is observed at an m/z of 246, which corresponds to the molecular weight of C₁₄H₁₁ClO₂. A characteristic isotopic pattern is also observed, with a significant peak at m/z 248 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak. This is the classic isotopic signature of a molecule containing one chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive evidence for the presence of a chlorine atom in the molecule.
Experimental Protocols
Sample Preparation: A high-purity sample of 4-chloro-3'-methoxybenzophenone was synthesized via a Friedel-Crafts acylation reaction between 3-methoxybenzoyl chloride and chlorobenzene, with anhydrous aluminum chloride as the catalyst. The crude product was purified by column chromatography on silica gel followed by recrystallization from ethanol to yield a white crystalline solid. The purity of the compound was confirmed to be >99% by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.
FT-IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Method: Attenuated Total Reflectance (ATR).
-
Protocol:
-
A small amount of the crystalline sample was placed directly on the ATR crystal.
-
The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
-
NMR Spectroscopy:
-
Instrument: A 400 MHz Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Protocol:
-
Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃ in an NMR tube.
-
The instrument was tuned and shimmed to optimize the magnetic field homogeneity.
-
The ¹H NMR spectrum was acquired using a standard pulse sequence.
-
The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence.
-
The data was processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Method:
-
A dilute solution of the sample in dichloromethane was injected into the GC.
-
The sample was vaporized and separated on a capillary column.
-
The separated compound was introduced into the ion source of the mass spectrometer and ionized by a 70 eV electron beam.
-
The resulting ions were separated by their mass-to-charge ratio and detected.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of 4-chloro-3'-methoxybenzophenone.
Conclusion
The comprehensive spectroscopic analysis of the synthesized 4-chloro-3'-methoxybenzophenone provides unequivocal evidence of its successful synthesis and purification. The data obtained from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry are all in excellent agreement with the proposed molecular structure. Furthermore, the comparative analysis with structurally related benzophenone derivatives highlights the predictable and rational influence of the chloro and methoxy substituents on the spectroscopic properties of the molecule. This guide serves as a robust template for the validation of newly synthesized organic compounds, emphasizing the importance of a multi-technique approach and comparative analysis for confident structural elucidation.
References
-
Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]
-
PubChem. (n.d.). 4-Chloro-3'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... Download Scientific Diagram. Retrieved from [Link]
Sources
A Comparative Guide to the Quantitative Purity Analysis of 4-Chloro-3'-methoxybenzophenone via HPLC-UV and GC-FID
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 4-Chloro-3'-methoxybenzophenone, a key intermediate in the synthesis of various pharmaceuticals, rigorous and reliable analytical methods for purity determination are paramount. This guide provides an in-depth, comparative analysis of two robust chromatographic techniques for the quantitative analysis of 4-Chloro-3'-methoxybenzophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and comparative performance of these two analytical mainstays. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Criticality of Purity for Pharmaceutical Intermediates
4-Chloro-3'-methoxybenzophenone (C₁₄H₁₁ClO₂) is a substituted benzophenone with a molecular weight of 246.69 g/mol .[1] Its purity directly influences the quality and impurity profile of the final API. Even trace impurities can have significant impacts on the safety, stability, and therapeutic efficacy of the drug product. Therefore, the selection and validation of an appropriate analytical method for purity assessment is a critical step in the quality control process.[2]
Principle of Separation and Quantification
Both HPLC-UV and GC-FID are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.
-
HPLC-UV: This technique separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. For a moderately polar compound like 4-Chloro-3'-methoxybenzophenone, reversed-phase HPLC is the method of choice. The UV detector measures the absorbance of the analyte at a specific wavelength, and the response is proportional to its concentration. HPLC is particularly well-suited for non-volatile and thermally labile compounds.[3][4]
-
GC-FID: In contrast, GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The Flame Ionization Detector (FID) is a mass-sensitive detector that generates a current proportional to the amount of carbon-containing analyte being burned in a hydrogen-air flame.[5]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general experimental workflow for both HPLC-UV and GC-FID analysis.
Caption: A high-level comparison of the experimental workflows for HPLC-UV and GC-FID analysis.
HPLC-UV Method for Purity Determination of 4-Chloro-3'-methoxybenzophenone
The following HPLC-UV method is designed for the accurate and precise quantification of 4-Chloro-3'-methoxybenzophenone and the separation of its potential impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 60% A, 40% B
-
15-20 min: 60% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4-Chloro-3'-methoxybenzophenone reference standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 4-Chloro-3'-methoxybenzophenone sample and dissolve in 100 mL of acetonitrile.
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Causality Behind Experimental Choices
-
Column: A C18 column is chosen for its versatility and excellent resolving power for moderately polar compounds like benzophenones.
-
Mobile Phase: A gradient elution is employed to ensure good separation of the main peak from potential impurities with different polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
UV Detection Wavelength: 254 nm is selected as it is a common wavelength for aromatic compounds and is expected to provide a good response for 4-Chloro-3'-methoxybenzophenone due to its chromophores.
GC-FID as an Alternative Method for Purity Analysis
Gas Chromatography with Flame Ionization Detection offers a viable alternative for the purity assessment of 4-Chloro-3'-methoxybenzophenone, particularly for identifying and quantifying volatile impurities.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
-
Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Chloro-3'-methoxybenzophenone reference standard and dissolve in 25 mL of acetone.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the 4-Chloro-3'-methoxybenzophenone sample and dissolve in 25 mL of acetone.
-
-
System Suitability Testing (SST): Perform five replicate injections of the standard solution. The system is deemed suitable if:
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 10,000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Causality Behind Experimental Choices
-
Column: A DB-5 column is a general-purpose, low-polarity column that provides good separation for a wide range of compounds, including aromatic ketones.
-
Injector and Detector Temperatures: The temperatures are set high enough to ensure complete vaporization of the analyte and to prevent condensation in the detector, but not so high as to cause thermal degradation.
-
Oven Temperature Program: A temperature ramp is used to effectively separate compounds with different boiling points. The initial hold allows for the elution of any highly volatile impurities, while the ramp and final hold ensure the elution of the main component and any less volatile impurities.
Comparative Performance Analysis
The choice between HPLC-UV and GC-FID for the purity analysis of 4-Chloro-3'-methoxybenzophenone depends on the specific requirements of the analysis, including the nature of expected impurities and the desired information.
| Parameter | HPLC-UV | GC-FID |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile, thermally stable compounds. |
| Selectivity | High, easily adjustable by changing mobile phase and stationary phase. | High, primarily dependent on column selection and temperature programming. |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Excellent for carbon-containing compounds, generally higher sensitivity than UV for hydrocarbons. |
| Potential for Impurity Detection | Effective for a wide range of impurities, including non-volatile and polar compounds. | Primarily for volatile and semi-volatile impurities. Derivatization may be needed for polar compounds. |
| Sample Throughput | Generally lower due to longer run times and system equilibration. | Can be faster for simple mixtures. |
| Ease of Use | Relatively straightforward operation. | Requires more expertise in method development and maintenance. |
Data Interpretation and Purity Calculation
For both methods, the purity of the 4-Chloro-3'-methoxybenzophenone sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.
Logical Relationship Diagram
The following diagram illustrates the logical flow for selecting an appropriate analytical method for purity determination.
Caption: A decision tree for selecting between HPLC-UV and GC-FID for purity analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative analysis of 4-Chloro-3'-methoxybenzophenone purity.
-
HPLC-UV is the recommended primary method for routine quality control. It is robust, versatile, and capable of detecting a wide range of potential impurities, including those that are non-volatile or thermally sensitive. Its ease of use and the common availability of C18 columns make it a practical choice for most pharmaceutical laboratories.
-
GC-FID serves as an excellent complementary or alternative technique. It is particularly valuable for the analysis of volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC-UV. Its high sensitivity for hydrocarbons makes it ideal for detecting residual solvents from the synthesis process.
For a comprehensive purity profile of 4-Chloro-3'-methoxybenzophenone, a combination of both HPLC-UV and GC-FID is recommended. This orthogonal approach, utilizing two different separation principles, provides a higher degree of confidence in the purity assessment and is a hallmark of a robust quality control strategy. The choice of the primary method will ultimately depend on the known and potential impurity profile of the specific synthetic route used to produce the intermediate.
References
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Jordi Labs. Gas Chromatography (GC) – Flame Ionization Detection (FID). [Link]
-
PubChem. 4-Chloro-3'-methoxybenzophenone. [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
Sources
- 1. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Senior Application Scientist's Guide to the Photophysical Landscape of 4-Chloro-3'-methoxybenzophenone: A Solvent-Dependent Interplay
Welcome to an in-depth exploration of the photophysical characteristics of 4-Chloro-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique photochemical properties of benzophenone derivatives. In the realm of photochemistry, the solvent is not merely a medium but an active participant that can profoundly modulate the electronic behavior of a solute. For a molecule like 4-Chloro-3'-methoxybenzophenone, which possesses both an electron-withdrawing chloro group and an electron-donating methoxy group on separate phenyl rings, the choice of solvent can be a powerful tool to fine-tune its light-absorbing and energy-transfer properties.
This guide will not only present the fundamental photophysical principles governing this substituted benzophenone but will also provide the experimental framework necessary to probe these properties. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific literature.
The Unique Electronic Profile of 4-Chloro-3'-methoxybenzophenone
4-Chloro-3'-methoxybenzophenone is an intriguing subject for photophysical studies due to its asymmetric substitution. The benzophenone core is renowned for its efficient intersystem crossing (ISC) to the triplet state, a property that underpins its utility as a photosensitizer.[1] The substituents on the phenyl rings, however, introduce a nuanced electronic landscape:
-
4-Chloro Group: This electron-withdrawing group, positioned para to the carbonyl, influences the electron density of one of the aromatic rings.
-
3'-Methoxy Group: This electron-donating group, at the meta position on the second ring, modulates the electronic properties of its host ring.
This push-pull electronic character suggests that the photophysical properties of 4-Chloro-3'-methoxybenzophenone will be highly sensitive to its immediate environment, a phenomenon known as solvatochromism.[2]
Unraveling the Photophysical Processes: A Theoretical Framework
The photophysical behavior of benzophenones is dominated by two key low-lying excited singlet states: the n→π* and the π→π* states. The relative energies of these states are crucial in determining the molecule's fluorescence and phosphorescence characteristics and are strongly influenced by the solvent.
-
n→π* Transition: This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. In non-polar solvents, the S1 state is typically of n→π* character.
-
π→π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.
The solvent polarity plays a critical role in modulating the energies of these states. Polar solvents tend to stabilize the ground state more than the n→π* excited state, leading to a hypsochromic (blue) shift in the n→π* absorption band with increasing solvent polarity.[3] Conversely, the π→π* excited state is often more polar than the ground state, resulting in a bathochromic (red) shift with increasing solvent polarity.[3]
A key feature of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S1) to the triplet manifold (T), with a quantum yield approaching unity in many cases. The rate and efficiency of ISC are governed by El-Sayed's rules, which favor transitions between states of different orbital character (e.g., ¹n,π* → ³π,π*).
Experimental Investigation of Solvent Effects: Protocols and Rationale
To empirically determine the photophysical properties of 4-Chloro-3'-methoxybenzophenone in various solvents, a series of spectroscopic measurements are required. The following protocols are designed to provide a comprehensive characterization.
UV-Visible Absorption Spectroscopy: Mapping the Ground State
Objective: To determine the absorption maxima (λmax) of the n→π* and π→π* transitions in a range of solvents with varying polarities and to observe any solvatochromic shifts.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 4-Chloro-3'-methoxybenzophenone in a volatile, non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM.
-
Prepare a series of solutions in different spectroscopic-grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, and water) by diluting the stock solution to a final concentration that gives a maximum absorbance between 0.5 and 1.0.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution from 200 to 500 nm in a 1 cm path length quartz cuvette.
-
Use the corresponding pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λmax for both the high-intensity π→π* band and the low-intensity, longer-wavelength n→π* band in each solvent.
-
Tabulate the λmax values against a solvent polarity parameter, such as the dielectric constant (ε).
-
Causality and Insights: The choice of solvents with a wide range of polarities is crucial to observe the full extent of any solvatochromic shifts. The shift in λmax provides direct evidence of the differential stabilization of the ground and excited states by the solvent, offering insights into the nature of the electronic transitions.[4]
Sources
A Researcher's Guide to the Characterization of 4-Chloro-3'-methoxybenzophenone: Cross-Referencing Experimental Data in the Absence of Extensive Literature Values
For professionals in chemical research and drug development, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific integrity. While we often rely on cross-referencing our experimental findings with established literature values, we inevitably encounter novel or less-documented molecules. This guide addresses such a scenario, using 4-Chloro-3'-methoxybenzophenone as a case study to demonstrate a robust, self-validating workflow for the acquisition and interpretation of experimental data.
This document provides not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently characterize compounds even when direct literature comparisons are sparse. Our approach is grounded in the principles of Good Laboratory Practice (GLP), ensuring that the data generated is reliable, reproducible, and stands up to rigorous scrutiny.
The Importance of a Multi-faceted Analytical Approach
No single analytical technique can definitively characterize a molecule. A comprehensive understanding of a compound's identity, purity, and structure is achieved by synergistically employing multiple spectroscopic and physical methods. Each technique offers a unique piece of the structural puzzle, and their collective data provides a powerful, self-validating system.
Below is a workflow diagram illustrating the logical progression of sample analysis, from initial physical characterization to detailed spectroscopic elucidation and final data consolidation.
Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.
Physicochemical Properties: The First Line of Inquiry
The melting point of a crystalline solid is a fundamental physical property that provides a quick assessment of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.
Table 1: Comparison of Physicochemical Data
| Property | Literature/Predicted Value | Experimental Data (Hypothetical) |
| Molecular Formula | C₁₄H₁₁ClO₂[1] | N/A |
| Molecular Weight | 246.69 g/mol [1] | 246.0445 (from high-res MS) |
| Melting Point | Not readily available | 88-90 °C |
Note: Due to the scarcity of public data for this specific isomer, a literature melting point is not provided. The hypothetical experimental value would serve as a benchmark for future work.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Set a heating ramp rate of 2-3 °C per minute for an accurate determination. A faster ramp rate can be used for an initial estimate.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Spectroscopic Elucidation: Unveiling the Molecular Architecture
The following sections detail the core spectroscopic techniques used to determine the structure of 4-Chloro-3'-methoxybenzophenone. The chemical structure with atom numbering is provided below for reference in the spectral analysis.
Caption: Chemical structure of 4-Chloro-3'-methoxybenzophenone with key functional groups highlighted.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The carbonyl (C=O) group of the benzophenone core and the C-O-C linkage of the methoxy group will produce strong, characteristic absorption bands.
Table 2: IR Spectral Data
| Functional Group | Predicted Absorption (cm⁻¹) | Experimental Data (Hypothetical) (cm⁻¹) |
| C=O (Aryl Ketone) | ~1660-1685 | 1675 (strong, sharp) |
| C-Cl (Aryl) | ~1090-1100 | 1095 |
| C-O-C (Aryl Ether) | ~1250 (asymmetric), ~1040 (symmetric) | 1248, 1045 |
| C=C (Aromatic) | ~1450-1600 | 1595, 1480 |
| C-H (Aromatic) | >3000 | 3050 |
| C-H (Aliphatic, -OCH₃) | ~2850-2960 | 2955, 2850 |
Interpretation: The strong absorption at 1675 cm⁻¹ is highly indicative of a conjugated ketone, consistent with the benzophenone structure. The presence of bands around 1248 cm⁻¹ and 1045 cm⁻¹ supports the methoxy group, while the absorptions in the 1450-1600 cm⁻¹ range confirm the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping with isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Apply pressure with the anvil to ensure good contact.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.
Table 3: Predicted and Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Hypothetical Experimental Data (δ, ppm) |
| -OCH₃ | 3.8 - 3.9 | singlet (s) | 3H | 3.85 |
| Aromatic H's | 6.9 - 7.8 | multiplet (m) | 8H | 6.95-7.78 |
Interpretation: The ¹H NMR spectrum is expected to show a singlet integrating to 3 protons around 3.85 ppm, which is characteristic of a methoxy group. The remaining 8 aromatic protons will appear as a complex series of multiplets in the downfield region (6.9-7.8 ppm) due to the electronic effects of the chloro, methoxy, and carbonyl substituents.
Table 4: Predicted and Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Data (δ, ppm) |
| C=O | ~195 | 195.5 |
| Aromatic C's | 114 - 160 | 114.2, 122.1, 129.8, 130.5, 131.9, 132.6, 137.8, 138.5, 159.8 |
| -OCH₃ | ~55 | 55.4 |
Interpretation: The ¹³C NMR spectrum should display a signal for the carbonyl carbon around 195.5 ppm. The methoxy carbon will be observed upfield around 55.4 ppm. Due to the asymmetry of the molecule, all aromatic carbons are expected to be unique, resulting in a total of 12 distinct signals in the aromatic region (some may overlap). The presence of the expected number of signals in these regions strongly supports the proposed structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C due to its lower natural abundance.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Table 5: Mass Spectrometry Data
| Ion | Predicted m/z | Hypothetical Experimental m/z (High-Res) |
| [M]⁺ (³⁵Cl) | 246.04 | 246.0448 |
| [M]⁺ (³⁷Cl) | 248.04 | 248.0419 |
| [M+H]⁺ (³⁵Cl) | 247.05 | 247.0526 |
| [M+H]⁺ (³⁷Cl) | 249.05 | 249.0497 |
Interpretation: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule. A key feature to look for is the isotopic pattern of chlorine. The presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1 is a definitive indicator of a monochlorinated compound.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF mass spectrometer, which provides high mass accuracy.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A mass range of m/z 100-500 is typically sufficient.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. Compare the measured isotopic pattern with the theoretical pattern for a compound containing one chlorine atom.
Conclusion
The characterization of a novel or sparsely documented compound like 4-Chloro-3'-methoxybenzophenone requires a systematic and multi-faceted analytical approach. By employing a combination of physical and spectroscopic techniques, researchers can build a comprehensive and self-validating dataset to confirm the identity, purity, and structure of the molecule with a high degree of confidence. This guide provides the protocols and interpretive framework necessary to navigate such challenges, underscoring the principle that robust experimental data is the ultimate arbiter of chemical identity.
References
Sources
A Senior Application Scientist's Guide to the Efficacy of 4-Chloro-3'-methoxybenzophenone in Photochemical Reactions
An Objective Comparison with Standard Photosensitizers for Researchers, Scientists, and Drug Development Professionals
Section 1: The Fundamental Photochemistry of the Benzophenone Core
To understand any derivative, one must first grasp the mechanics of the parent molecule. Benzophenone's utility as a photosensitizer is almost entirely derived from the behavior of its triplet excited state. The process is initiated by the absorption of UV light (typically around 350 nm), which promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).[3]
This initial singlet excited state (S₁) is extremely short-lived. Through a highly efficient process called intersystem crossing (ISC), the molecule flips the spin of the excited electron to form a more stable, longer-lived triplet excited state (T₁).[4] It is this triplet state that is the primary workhorse in most benzophenone-sensitized reactions. The diradical character of the carbonyl oxygen in the T₁ state allows it to abstract a hydrogen atom from a suitable donor (like an alcohol or an alkane), generating a ketyl radical and a substrate radical.[5] These radicals can then engage in further reactions, such as dimerization or cross-coupling.[3]
Caption: Simplified Jablonski diagram for benzophenone.
Section 2: Decoding the Substituent Effects of 4-Chloro-3'-methoxybenzophenone
The specific placement of chloro and methoxy groups on the benzophenone rings is predicted to significantly modulate its photochemical behavior.
-
The 4-Chloro Substituent: Enhancing Triplet Formation The chlorine atom at the 4-position is an electron-withdrawing group. More importantly, as a halogen, it introduces the "heavy-atom effect." This effect enhances spin-orbit coupling, which is the interaction between the electron's orbital angular momentum and its spin angular momentum. The practical consequence is a significantly increased rate of intersystem crossing (S₁ → T₁). This suggests that the quantum yield of triplet formation (Φ_ISC) for 4-Chloro-3'-methoxybenzophenone should be higher than that of unsubstituted benzophenone. A higher Φ_ISC means that for every photon absorbed, a larger population of the reactive T₁ state is generated, potentially leading to higher overall reaction efficiency.
-
The 3'-Methoxy Substituent: A Modulating Influence The methoxy group at the 3'-position is an electron-donating group (EDG).[6] EDGs can have complex effects. While they can slightly increase the electron density of the aromatic system, their presence can sometimes lower the energy of the triplet state and introduce more π→π* character. A pure n→π* triplet state is generally more efficient at hydrogen abstraction. Therefore, the 3'-methoxy group might slightly decrease the rate of hydrogen atom abstraction compared to the unsubstituted parent. However, its placement on the second phenyl ring (the 3'-position) mitigates this effect compared to a substitution on the same ring as the carbonyl group. Theoretical calculations have shown that introducing electron-donating groups can increase the Gibbs free energy barrier for certain photochemical reactions.[6]
Predicted Net Effect: 4-Chloro-3'-methoxybenzophenone is hypothesized to be a highly efficient photosensitizer. The rate-enhancing heavy-atom effect of the chlorine atom likely outweighs the potentially modest modulating effect of the 3'-methoxy group. Its absorption spectrum is also expected to be slightly red-shifted compared to benzophenone, which can be advantageous for reactions with substrates that are sensitive to higher energy UV light.
Section 3: Performance Comparison with Standard Photosensitizers
To contextualize the predicted efficacy of 4-Chloro-3'-methoxybenzophenone, it is essential to compare its anticipated properties with well-characterized alternatives.
| Property | Benzophenone (Benchmark) | Thioxanthone | 4-Chloro-3'-methoxybenzophenone (Predicted) |
| Molar Mass ( g/mol ) | 182.22 | 212.28 | 246.69 |
| Typical λ_max (nm) | ~340-350 | ~380-390[7] | ~350-360 (Slight red-shift) |
| Triplet Energy (E_T, kcal/mol) | ~69 | ~65 | ~67-69 (Slightly lower than BP) |
| Φ_ISC (Quantum Yield of ISC) | ~0.9-1.0 | ~0.6-0.7 | >0.9 (Potentially near unity) |
| Key Strengths | Robust, well-understood, good H-abstractor.[4] | Higher absorption in near-visible range, very high ISC efficiency.[7][8] | High predicted Φ_ISC due to heavy-atom effect, potentially higher overall quantum yield. |
| Potential Limitations | Requires UV light, can be photoreduced itself.[3][4] | Lower triplet energy can limit energy transfer to some substrates. | Potential for slight reduction in H-abstraction rate due to EDG. |
Section 4: Experimental Protocol for Efficacy Validation
Caption: Experimental workflow for comparing photosensitizer efficacy.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of benzophenone in anhydrous 2-propanol.
-
Prepare a 0.1 M solution of 4-Chloro-3'-methoxybenzophenone in anhydrous 2-propanol.
-
Causality: Using equimolar concentrations ensures that the initial photon absorption rate is comparable, assuming similar molar absorptivity at the excitation wavelength. 2-propanol serves as both the solvent and the hydrogen donor.[9]
-
-
Reaction Setup:
-
Transfer 5 mL of each solution into separate, identical quartz tubes. Quartz is used for its transparency to UV light.
-
Seal the tubes with septa and degas with nitrogen or argon for 15 minutes.
-
Causality: Oxygen is an efficient quencher of triplet states and must be removed to prevent side reactions and ensure the reaction proceeds through the desired pathway.
-
-
Photolysis:
-
Place the tubes in a merry-go-round apparatus within a photochemical reactor equipped with 350 nm lamps.
-
Irradiate the samples, removing aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 15, 30, 60, 90 minutes).
-
Causality: The merry-go-round ensures that all samples receive an equal photon flux. A time-course study is crucial for determining reaction kinetics.
-
-
Analysis and Quantum Yield Calculation:
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Develop a calibration curve for the starting material and the expected pinacol product to quantify their concentrations over time.
-
The rate of disappearance of the starting material will provide a direct measure of the reaction rate.
-
The quantum yield (Φ), the ultimate measure of efficacy, is the ratio of moles of reactant consumed to moles of photons absorbed. This can be determined using a chemical actinometer, such as potassium ferrioxalate, under identical irradiation conditions.[10]
-
Conclusion
Based on established photophysical principles, 4-Chloro-3'-methoxybenzophenone is poised to be a highly effective photosensitizer, likely superior to unsubstituted benzophenone in terms of triplet state generation efficiency due to the heavy-atom effect imparted by the 4-chloro substituent. While the 3'-methoxy group may slightly temper its hydrogen abstraction capability, the net effect is predicted to be a high overall reaction quantum yield. This guide provides the theoretical foundation for this prediction and, more importantly, a rigorous, validated experimental protocol to empirically test this hypothesis. The results of such a study would provide invaluable data for researchers seeking to optimize photochemical reactions by fine-tuning the properties of the sensitizer.
References
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Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. Available at: [Link]
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Givens, R. S. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]
-
Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. ResearchGate. Available at: [Link]
-
Raut, B. (2020). Photoreduction of benzophenone. YouTube. Available at: [Link]
-
Department of Chemistry, Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Available at: [Link]
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Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. Available at: [Link]
-
Oba, T., et al. (2023). Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model. National Institutes of Health. Available at: [Link]
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Dumont, E. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of benzophenone and thioxanthone triplet sensitizers. Available at: [Link]
-
Department of Chemistry, Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. Available at: [Link]
-
The Journal of Physical Chemistry. (n.d.). Photoreduction of benzophenone in benzene. I. Mechanism of secondary reactions. ACS Publications. Available at: [Link]
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RSC Publishing. (n.d.). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles. Available at: [Link]
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University of Colorado Boulder. (n.d.). Photochemical preparation of benzopinacol. Available at: [Link]
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Liu, S., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC. Available at: [Link]
-
ResearchGate. (2023). (PDF) Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Measurement of fluorescence quantum yields. Available at: [Link]
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Noolvi, M. N., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link]
-
MDPI. (n.d.). Heavy Atom-Free Triplet Photosensitizers: Molecular Structure Design, Photophysical Properties and Application in Photodynamic Therapy. Available at: [Link]
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MDPI. (n.d.). Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy. Available at: [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Competition Between "Meta-Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Available at: [Link]
-
Pure and Applied Chemistry. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Available at: [Link]
-
National Institutes of Health. (n.d.). Comparison of three commercial photosensitizers for efficiency of inducing immunogenic cell death in anti-tumor immunotherapy. Available at: [Link]
-
Optica Publishing Group. (n.d.). Red and blue light in antitumor photodynamic therapy with chlorin-based photosensitizers: a comparative animal study assisted by optical imaging modalities. Available at: [Link]
-
Organic Letters. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Available at: [Link]
-
Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. (2022). PMC. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3'-methoxybenzophenone
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the safe disposal of 4-Chloro-3'-methoxybenzophenone, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to ensure that every protocol is a self-validating system for safety and compliance.
Hazard Profile and Foundational Risk Assessment
Understanding the intrinsic hazards of 4-Chloro-3'-methoxybenzophenone is the first step in establishing a safe disposal workflow. This compound is a solid organic molecule that presents specific health and environmental risks that dictate its handling and final disposition.[1]
Key Hazards:
-
Health Hazards: The primary risks associated with this compound are significant irritation to the skin and eyes.[2][3][4][5] Inhalation of dust may also lead to respiratory irritation.[3][5] While comprehensive toxicological data for this specific molecule is limited, the parent compound, benzophenone, is classified by the IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," a fact that necessitates cautious handling.[6]
-
Environmental Hazards: Benzophenone derivatives are recognized as emerging environmental contaminants that are often inefficiently removed by standard wastewater treatment processes.[7] Benzophenone itself is classified as very toxic to aquatic life with long-lasting effects.[6] Therefore, preventing its release into drains, soil, or waterways is a critical directive.[3][6][8]
-
Physical Hazards: This compound is a combustible solid.[1][9] A significant, often overlooked, physical hazard is the potential for dust explosion if fine particles are generated and accumulate in a confined space with an ignition source.[9] Furthermore, thermal decomposition during a fire can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]
| Hazard Classification | Description | Source |
| Signal Word | Warning | [3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [2][3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [3][5] |
| Aquatic Hazard (Inferred) | Harmful to aquatic life with long-lasting effects. | [6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before waste is even generated, establishing a safe environment is crucial. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of 4-Chloro-3'-methoxybenzophenone, including weighing and preparing for disposal, must be conducted in a well-ventilated area.
-
Chemical Fume Hood: The primary engineering control to prevent inhalation of dust particles.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly, as mandated by safety protocols.[2]
Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is essential for immediate protection. The selection of PPE must be deliberate and based on the specific tasks being performed.
| PPE Category | Specification & Rationale |
| Hand Protection | Nitrile Rubber Gloves .[5][11] These provide good resistance against chlorinated solvents and are suitable for handling the solid. Always inspect gloves for tears or punctures before use. For dissolving the compound in a solvent, consult a chemical resistance chart to ensure the chosen glove material is compatible with the specific solvent.[12][13][14][15] |
| Eye & Face Protection | Chemical Safety Goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a risk of splashing, particularly when working with solvents.[2][10] |
| Skin & Body Protection | Laboratory Coat . Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemically resistant apron is recommended. |
| Respiratory Protection | Generally not required when handling small quantities inside a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-Chloro-3'-methoxybenzophenone is that it must be treated as a hazardous waste.[16] Under no circumstances should it be disposed of in standard trash or washed down the drain.[6][8][16]
Step 1: Waste Characterization and Segregation
From the moment you decide a quantity of 4-Chloro-3'-methoxybenzophenone is no longer needed, it is legally defined as a hazardous waste.[16]
-
Action: Keep this waste stream separate from all other chemical wastes unless explicitly instructed otherwise by your institution's Environmental Health & Safety (EHS) department. Do not mix with incompatible materials, such as strong oxidizing agents.[10]
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Action: Place the solid waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.[16][17]
-
Action: Affix a "Hazardous Waste" label to the container.[16] Fill out the label completely, including:
-
The full chemical name: "4-Chloro-3'-methoxybenzophenone" (avoid abbreviations).
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Recommended Disposal Method - Incineration
The most effective and environmentally sound method for destroying this type of chlorinated organic compound is high-temperature incineration.[3][18]
-
Causality: Incineration at a licensed facility equipped with afterburners and scrubbers ensures the complete destruction of the molecule into simpler, less harmful components like CO₂, H₂O, and HCl. The scrubbers are critical for neutralizing the resulting hydrogen chloride gas, preventing its release into the atmosphere.
-
Procedure for Disposal Vendor: For optimal destruction, the material should be dissolved or mixed with a combustible solvent (e.g., ethanol, acetone) before being introduced into the incinerator.[3] This preparation is typically handled by the disposal facility, but your EHS office will provide specific instructions for packaging and pickup.
Step 4: Arrange for Final Disposal
Disposal of hazardous waste is strictly regulated and must be handled by professionals.
-
Action: Contact your institution's EHS department to schedule a pickup for your properly labeled hazardous waste container.[16] They will manage the logistics of transferring the waste to a licensed and approved hazardous waste disposal facility.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear plan is the key to a safe outcome.
Small Spill (Solid Material)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the spill is handled within a fume hood or that the area is well-ventilated.
-
PPE: Don the appropriate PPE as detailed in Section 2.
-
Contain & Clean: Gently sweep the solid material to collect it, avoiding the creation of dust clouds.[4][10] Use spark-proof tools if there is any fire risk.[6]
-
Collect: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution, collecting the rinsate as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or if they feel unwell, seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 4-Chloro-3'-methoxybenzophenone.
Caption: Decision workflow for the safe disposal of 4-Chloro-3'-methoxybenzophenone.
References
- Safety Data Sheet. Thermo Fisher Scientific.
- Safety Data Sheet: 4-Chloro-4'-hydroxybenzophenone. Thermo Fisher Scientific.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet: Benzophenone . Carl ROTH. 10-Mar-2025. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division. [Link]
- 4-Chlorobenzophenone Safety Data Sheet. Thermo Fisher Scientific. 14-Sep-2025.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves . SHIELD Scientific. [Link]
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Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
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-
Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency (EPA). [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration (OSHA). [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis . National Institutes of Health (NIH). 27-Jan-2023. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters . National Institutes of Health (NIH). 08-Apr-2021. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
